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3,5-Dichlorobenzoic-d3 Acid

Cat. No.: B15295168
M. Wt: 194.03 g/mol
InChI Key: CXKCZFDUOYMOOP-CBYSEHNBSA-N
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Description

3,5-Dichlorobenzoic-d3 Acid is a high-purity, stable isotope-labeled chemical where three hydrogen atoms have been replaced by deuterium atoms, resulting in the molecular formula C 7 HCl 2 D 3 O 2 and a molecular weight of 194.03 g/mol . Its primary research application is as an internal standard in quantitative mass spectrometry (MS) analysis, where its distinct mass shift helps ensure accurate and reliable measurement of the non-deuterated 3,5-dichlorobenzoic acid in complex biological or environmental samples. This compound is also a valuable synthetic building block in the development of novel chemical entities, as evidenced by its use in the synthesis of new cyclopentaquinoline derivatives being evaluated for their potential as multi-target-directed ligands in Alzheimer's disease research . The deuterium labeling can provide insights into metabolic pathways and reaction mechanisms. CAS Number: 1219803-99-2 . Synonyms: 3,5-Dichloro-2,4,6-trideuteriobenzoic acid . Storage: Store at 2-8°C in a refrigerator . This product is intended for research purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Cl2O2 B15295168 3,5-Dichlorobenzoic-d3 Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

194.03 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

CXKCZFDUOYMOOP-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3,5-Dichlorobenzoic-d3 Acid for Advanced Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,5-Dichlorobenzoic-d3 acid, focusing on its chemical properties and its critical role as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of 3,5-Dichlorobenzoic acid. The three deuterium atoms on the aromatic ring provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. Its physical and chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.

Identifiers and Chemical Attributes

This table summarizes the key identifiers and chemical properties for both the deuterated standard and its corresponding non-labeled analyte.

PropertyThis compound3,5-Dichlorobenzoic Acid
CAS Number 1219803-99-2[1]51-36-5[2]
Molecular Formula C₇D₃HCl₂O₂[3]C₇H₄Cl₂O₂[2]
Molecular Weight 194.03 g/mol [1][3]191.01 g/mol [2]
Synonyms 3,5-Dichlorobenzoic-2,4,6-d3 AcidBenzoic acid, 3,5-dichloro-
Isotopic Enrichment ≥98 atom % D[1]Not Applicable
Chemical Purity Typically ≥98%Typically ≥97%[2]
Physical and Solubility Data
PropertyValue / Description
Appearance White to off-white crystalline powder or solid.
Melting Point 184-187 °C (for non-labeled form)[2]. The deuterated form is expected to have a very similar melting point.
Water Solubility Sparingly soluble in water.
Organic Solvent Solubility Soluble in organic solvents such as ethanol and acetone.
pKa ~3.46 (Predicted for non-labeled form).
Storage Conditions Store at room temperature in a dry, well-ventilated place[1]. Stable under recommended storage conditions.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) for isotope dilution mass spectrometry. In complex matrices such as environmental samples (water, soil) or biological fluids, analytical signals can be suppressed or enhanced by other co-eluting components. Using a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences the same matrix effects, allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

General Workflow for Isotope Dilution LC-MS/MS

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative LC-MS/MS experiment.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Plasma) Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Extraction (e.g., SPE, LLE) Spike->Extract Concentrate 4. Evaporation & Reconstitution Extract->Concentrate Inject 5. Injection into LC-MS/MS System Concentrate->Inject Separate 6. Chromatographic Separation (C18 Column) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration (Analyte & IS) Detect->Integrate Ratio 9. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 10. Quantify Analyte Conc. using Calibration Curve Ratio->Quantify

General workflow for quantification using a deuterated internal standard.

Experimental Protocols

Hypothetical LC-MS/MS Method for Water Analysis

The following protocol is a detailed, representative methodology for the sensitive determination of 3,5-Dichlorobenzoic acid in water, employing its deuterated analog for precise quantification.

Objective: To quantify 3,5-Dichlorobenzoic acid in surface water samples down to the ng/L (ppt) level.

1. Materials and Reagents

  • Analytes: 3,5-Dichlorobenzoic acid, this compound (Internal Standard).

  • Solvents: HPLC-grade methanol, acetonitrile, and reagent water.

  • Reagents: Formic acid, ammonium acetate.

  • Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges.

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the internal standard in methanol.

  • Working Standard Mix: Create a series of calibration standards by diluting the analyte stock solution in reagent water.

  • Internal Standard Spiking Solution: Prepare a solution of this compound at a fixed concentration (e.g., 50 ng/mL) in methanol.

3. Sample Preparation (Solid Phase Extraction)

  • Sample Acidification: Acidify 100 mL of the water sample to pH ~3 with formic acid.

  • Spiking: Add a precise volume of the Internal Standard Spiking Solution to the sample.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of reagent water (pH 3).

  • Sample Loading: Pass the entire water sample through the SPE cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

4. LC-MS/MS Instrumental Conditions

ParameterSetting
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, re-equilibrate.
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)

5. Mass Spectrometry Parameters (MRM Transitions)

To set up the MRM method, the precursor ions (deprotonated molecules, [M-H]⁻) and their most abundant, specific product ions must be determined via infusion experiments. The expected transitions are:

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE)
3,5-Dichlorobenzoic Acid189.0145.0 (loss of CO₂)Optimized (e.g., -15 eV)
This compound192.0148.0 (loss of CO₂)Optimized (e.g., -15 eV)

Note: The exact m/z values and collision energies must be empirically optimized on the specific instrument being used.

Visualization of the Experimental Workflow

The following diagram details the specific steps outlined in the hypothetical analytical protocol.

G start Start: 100 mL Water Sample acidify 1. Acidify to pH 3 with Formic Acid start->acidify spike 2. Spike with 3,5-DCBA-d3 (IS) acidify->spike spe_load 3. Load onto Conditioned C18 SPE Cartridge spike->spe_load spe_wash 4. Wash Cartridge with Reagent Water spe_load->spe_wash spe_elute 5. Elute with Methanol spe_wash->spe_elute concentrate 6. Evaporate to Dryness & Reconstitute in 1 mL spe_elute->concentrate inject 7. Inject 10 µL into LC-MS/MS System concentrate->inject end End: Quantitative Result inject->end

Specific workflow for the analysis of 3,5-Dichlorobenzoic acid in water.

Spectroscopic and Fragmentation Data

Analysis of both the labeled and non-labeled compound by mass spectrometry is crucial for method development.

  • Mass Spectrometry (MS): In negative ESI mode, 3,5-Dichlorobenzoic acid readily deprotonates to form the [M-H]⁻ ion at m/z 189.0 (for C₇H₂³⁵Cl₂O₂H). Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic pattern will be observed with major peaks at m/z 189, 191, and 193. For the deuterated standard, this entire pattern is shifted up by 3 mass units, with the primary [M-H]⁻ ion appearing at m/z 192.0.

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the precursor ion (m/z 189.0) typically results in the neutral loss of carbon dioxide (44 Da), yielding a prominent product ion at m/z 145.0. This highly specific transition (189.0 → 145.0) is ideal for MRM-based quantification. The corresponding transition for the internal standard would be 192.0 → 148.0.

This technical guide provides the foundational information required for researchers to effectively utilize this compound as an internal standard for robust and accurate quantitative analysis. The provided hypothetical method serves as a strong template for the development and validation of specific assays in relevant matrices.

References

3,5-Dichlorobenzoic-d3 Acid physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Physical Properties of 3,5-Dichlorobenzoic-d3 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of 3,5-Dichlorobenzoic acid. This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this compound.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 3,5-Dichlorobenzoic acid. The deuterium labeling provides a valuable tool for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. While specific experimental data for the deuterated form is limited, the physical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound and 3,5-Dichlorobenzoic Acid

PropertyThis compound3,5-Dichlorobenzoic Acid
Molecular Formula C₇D₃HCl₂O₂C₇H₄Cl₂O₂[1]
Molecular Weight 194.03 g/mol [2]191.01 g/mol [3][4][5][6]
CAS Number 1219803-99-2[2][7][8]51-36-5[1][3][4]
Appearance Solid[6]White to off-white crystalline solid, powder, or flakes[1]
Melting Point Not explicitly reported; expected to be similar to the non-deuterated form.182-189 °C[3][9][10][11][12]
Boiling Point Not explicitly reported; expected to be similar to the non-deuterated form.273.68 - 300.00 °C[1][3]
Water Solubility Not explicitly reported; expected to be sparingly soluble.Sparingly soluble; 147.1 mg/L[1][3]
Solubility in Organic Solvents Not explicitly reported; expected to be soluble.Soluble in ethanol, acetone, and dichloromethane[1]
pKa (Predicted) Not explicitly reported; expected to be similar to the non-deuterated form.3.46 ± 0.10
Density Not explicitly reported; expected to be similar to the non-deuterated form.1.441 - 1.572 g/cm³[1][3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical properties and purity of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[4] A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[7][13]

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[9]

  • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.[4]

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][7]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid compounds. For a solid like this compound, this would be applicable if the compound is melted first, though distillation is a more common method for determining the boiling point of solids.[14][15]

Methodology:

  • A small amount of the substance is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.[16]

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

  • The apparatus is heated until a steady stream of bubbles emerges from the capillary tube.[16]

  • The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Qualitative and quantitative methods can be employed to determine the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment: A small, measured amount of the solute (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL). The mixture is agitated, and the dissolution is observed.

  • Quantitative Assessment: A saturated solution is prepared by adding an excess of the compound to a known volume of the solvent at a specific temperature. The solution is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Purity Assessment

This method determines the purity of the carboxylic acid by neutralizing it with a standardized base.

Methodology:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., ethanol-water mixture).

  • A few drops of an appropriate indicator (e.g., phenolphthalein) are added to the solution.[17]

  • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration until the endpoint is reached, indicated by a persistent color change.[17]

  • The purity of the acid is calculated based on the volume of the titrant used, its concentration, and the initial mass of the sample.

Gas chromatography can be used to assess the purity and identify any volatile impurities. Derivatization is often required for carboxylic acids to improve their volatility and chromatographic behavior.

Methodology:

  • The carboxylic acid is converted to a more volatile ester derivative (e.g., methyl or silyl ester).

  • A sample of the derivatized solution is injected into a gas chromatograph equipped with a suitable column (e.g., a polar polyethylene glycol column) and a flame ionization detector (FID).

  • The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizations

Synthesis of 3,5-Dichlorobenzoic Acid

The non-deuterated analog, 3,5-Dichlorobenzoic acid, can be synthesized through various routes. One common method involves the hydrolysis of 3,5-dichlorobenzonitrile.[10]

cluster_reagents 3,5-Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Intermediate_Salt Sodium 3,5-Dichlorobenzoate 3,5-Dichlorobenzonitrile->Intermediate_Salt Hydrolysis NaOH, H2O NaOH, H2O 3,5-Dichlorobenzoic_Acid 3,5-Dichlorobenzoic Acid Intermediate_Salt->3,5-Dichlorobenzoic_Acid Acidification HCl HCl

Caption: Synthesis of 3,5-Dichlorobenzoic Acid via Hydrolysis.

Herbicidal Mode of Action

3,5-Dichlorobenzoic acid acts as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form the phototoxic protoporphyrin IX.[1][18]

Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Cytoplasmic Accumulation PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Lipid_Peroxidation Lipid Peroxidation & Cell Death Protoporphyrin_IX->Lipid_Peroxidation Photosensitization Herbicide 3,5-Dichlorobenzoic Acid Herbicide->PPO Inhibition Accumulation Accumulation & Auto-oxidation

References

A Comprehensive Technical Guide to 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1219803-99-2

This technical guide provides an in-depth overview of 3,5-Dichlorobenzoic-d3 Acid, a deuterated analog of 3,5-Dichlorobenzoic Acid. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. Due to the limited availability of specific data for the deuterated form, information from its non-deuterated counterpart, 3,5-Dichlorobenzoic Acid (CAS Number: 51-36-5), is included as a close proxy and is explicitly noted.

Physicochemical Properties

Stable isotope-labeled compounds like this compound are primarily utilized as internal standards in quantitative mass spectrometry-based analyses. Their physicochemical properties are nearly identical to their unlabeled counterparts, with a slight increase in molecular weight due to the presence of deuterium atoms.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid (CAS: 51-36-5)

PropertyValueReference
Molecular FormulaC₇H₄Cl₂O₂[1]
Molecular Weight191.01 g/mol [1]
Melting Point184-187 °C[2]
Boiling Point273.68 °C[2]
Water Solubility147.1 mg/L[2]
pKa3.46±0.10[3]
AppearanceWhite to light beige crystalline powder[3]

Note: The molecular formula for this compound is C₇HD₃Cl₂O₂ and its molecular weight is approximately 194.03 g/mol .

Synthesis

Synthesis of 3,5-Dichlorobenzoic Acid (Non-Deuterated)

Several methods for the synthesis of 3,5-Dichlorobenzoic Acid have been reported. These generally involve the oxidation of a corresponding toluene derivative, the hydrolysis of a benzonitrile, or a Sandmeyer-type reaction from an amino-substituted precursor.

  • From 3,5-Dichlorobenzonitrile: One common method involves the hydrolysis of 3,5-dichlorobenzonitrile.[4] The reaction is typically carried out under basic conditions using sodium hydroxide, followed by acidification to yield the carboxylic acid.[4]

  • From 3,5-Dichloroanthranilic Acid: Another synthetic route involves the diazotization of 3,5-dichloroanthranilic acid followed by a reaction with ethanol.[4][5]

Conceptual Synthesis of this compound

A plausible synthetic route for this compound would involve utilizing a deuterated starting material in one of the established synthetic pathways for the non-deuterated compound. For example, starting with a deuterated benzene ring would be a direct approach to introduce the deuterium labels.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis of 3,5-Dichlorobenzoic Acid and related compounds by mass spectrometry. Its non-deuterated analog, 3,5-Dichlorobenzoic Acid, is used in various applications:

  • Herbicide and Metabolite: It is known to have a role as a herbicide and is a metabolite of certain pesticides.[1][6]

  • Chemical Intermediate: It serves as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] For instance, it is an intermediate in the synthesis of the antiepileptic drug lamotrigine.

The use of a deuterated internal standard is crucial for accurate quantification in complex matrices, as it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thus correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for 3,5-Dichlorobenzoic Acid

A reverse-phase HPLC method is suitable for the analysis of 3,5-Dichlorobenzoic Acid and its deuterated analog.[7]

Table 2: HPLC Method Parameters

ParameterCondition
ColumnNewcrom R1
Mobile PhaseAcetonitrile (MeCN), water, and phosphoric acid
DetectionUV

For Mass Spectrometry (MS) compatible applications, the phosphoric acid should be replaced with a volatile acid like formic acid. [7]

Use as an Internal Standard in LC-MS/MS

The following is a general protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS workflow.

Experimental Workflow for Quantitative Analysis

G Workflow for Quantitative Analysis using an Internal Standard cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological or Environmental Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM Mode) Ionization->Detection Integration Peak Area Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration

Caption: Workflow for quantitative analysis using an internal standard.

Protocol Steps:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). From this, prepare a working solution at a known concentration.

  • Sample Preparation:

    • To a known volume or weight of the sample (e.g., plasma, urine, soil extract), add a precise volume of the this compound working solution.

    • Perform an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and the internal standard.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer.

    • Separate the analyte and internal standard from other matrix components using a suitable C18 column and a gradient elution with water and acetonitrile containing a small amount of formic acid.

    • Monitor the specific precursor-to-product ion transitions for both 3,5-Dichlorobenzoic Acid and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a constant concentration of the internal standard.

Spectroscopic Data (for 3,5-Dichlorobenzoic Acid)

The following tables summarize the key spectroscopic data for the non-deuterated 3,5-Dichlorobenzoic Acid. The spectra for the deuterated analog are expected to be very similar, with the key difference in the mass spectrum being a mass shift corresponding to the number of deuterium atoms.

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
19099.99[M]+
17369.47[M-OH]+
19265.07Isotope Peak [M+2]+
17544.02Isotope Peak [M-OH+2]+
14537.30[M-COOH]+

Data from PubChem CID 5811[8]

Table 4: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.90t1HAr-H
7.85d2HAr-H

Data from ChemicalBook[4]

Table 5: ¹³C NMR Spectral Data (100 MHz, DMSO)

Chemical Shift (δ) ppm
165.4
135.0
134.8
132.7
128.3

Data from ChemicalBook[9]

Signaling Pathways and Logical Relationships

No specific signaling pathways involving 3,5-Dichlorobenzoic Acid or its deuterated analog have been identified in the reviewed literature. The primary logical relationship for this compound is its role as an internal standard in analytical workflows, as depicted in the diagram in Section 4.2.

Role in Quantitative Analysis

G Analyte 3,5-Dichlorobenzoic Acid (Analyte) LCMS LC-MS/MS System Analyte->LCMS IS This compound (Internal Standard) IS->LCMS Sample Complex Matrix (e.g., Plasma, Water) Sample->LCMS Result Accurate Quantification LCMS->Result Correction for Matrix Effects & Variability

Caption: Role of this compound in quantitative analysis.

This diagram illustrates that both the analyte and the internal standard are introduced into the LC-MS/MS system from a complex matrix. The system analyzes both, and by using the signal from the internal standard to normalize the signal from the analyte, an accurate quantification is achieved, correcting for potential interferences and inconsistencies.

References

Molecular Weight of 3,5-Dichlorobenzoic-d3 Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a focused analysis of the molecular weight of 3,5-Dichlorobenzoic-d3 acid, a deuterated analog of 3,5-Dichlorobenzoic acid. This information is critical for researchers in fields such as pharmacology, environmental science, and analytical chemistry, where isotopically labeled compounds are essential for metabolism studies, tracer experiments, and as internal standards in mass spectrometry.

Chemical Structure and Isotopic Labeling

3,5-Dichlorobenzoic acid is an organic compound with the chemical formula C₇H₄Cl₂O₂.[1][2][3][4][5][6] The "-d3" designation in this compound indicates that three hydrogen (H) atoms in the molecule have been replaced by their heavier isotope, deuterium (D). In this specific isotopologue, the deuterium atoms replace the hydrogens on the aromatic ring at positions 2, 4, and 6. The molecular formula for this compound is therefore C₇HD₃Cl₂O₂.[7][8]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To determine the molecular weight of this compound, the atomic weights of carbon, hydrogen, deuterium, chlorine, and oxygen are required.

  • Atomic Weight of Hydrogen (H): Approximately 1.008 amu[9]

  • Atomic Weight of Deuterium (D): Approximately 2.014 amu[10][11][12]

  • Atomic Weight of Carbon (C): Approximately 12.011 amu

  • Atomic Weight of Chlorine (Cl): Approximately 35.453 amu

  • Atomic Weight of Oxygen (O): Approximately 15.999 amu

The molecular weight of the non-deuterated form, 3,5-Dichlorobenzoic acid (C₇H₄Cl₂O₂), is approximately 191.01 g/mol .[1][2][3][4][5]

For this compound (C₇HD₃Cl₂O₂), the calculation is as follows:

(7 × 12.011) + (1 × 1.008) + (3 × 2.014) + (2 × 35.453) + (2 × 15.999) = 194.03 g/mol

This calculated value is confirmed by suppliers of this isotopically labeled compound.[7][8]

Data Summary

The molecular weights of 3,5-Dichlorobenzoic acid and its deuterated analog are summarized in the table below for direct comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )
3,5-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01[1][2][3][4][5]
This compoundC₇HD₃Cl₂O₂194.03[7][8]

Logical Relationship of Isotopic Substitution

The substitution of hydrogen with deuterium is a fundamental technique in various scientific disciplines. The following diagram illustrates the logical relationship between the standard compound and its isotopically labeled counterpart.

G A 3,5-Dichlorobenzoic Acid (C₇H₄Cl₂O₂) MW: 191.01 B This compound (C₇HD₃Cl₂O₂) MW: 194.03 A->B Isotopic Substitution (3H → 3D)

Isotopic relationship between the two compounds.

References

A Technical Guide to the Isotopic Enrichment of 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic enrichment of 3,5-Dichlorobenzoic-d3 Acid. This deuterated analog of 3,5-Dichlorobenzoic acid is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard in quantitative mass spectrometry-based assays.

Isotopic Enrichment Data

The isotopic enrichment of a deuterated compound is a critical parameter that defines its quality and suitability for specific applications. For this compound, the primary quantitative data of interest is the atom percentage of deuterium (D). Commercially available standards often provide a specified level of isotopic enrichment.

ParameterValueSource
Isotopic Enrichment98 atom % DCDN Isotopes

This table clearly indicates that in a sample of this compound with 98 atom % D, the vast majority of the molecules are fully deuterated at the three non-labile aromatic positions. The remaining percentage consists of molecules with fewer than three deuterium atoms.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its isotopic enrichment.

Synthesis of this compound

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method is adapted from the synthesis of deuterated fluorobenzoic acids and relies on the exchange of aromatic protons with deuterium in a strong deuterated acid.[1]

Materials:

  • 3,5-Dichlorobenzoic acid

  • Deuterium sulfate (D₂SO₄, 99 atom % D)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a sealed reaction vessel, dissolve 1 gram of 3,5-Dichlorobenzoic acid in 10 mL of concentrated deuterium sulfate.

  • Heat the mixture at 80-100°C for 24-48 hours. The reaction progress can be monitored by taking small aliquots, quenching with D₂O, extracting with diethyl ether, and analyzing by ¹H NMR to observe the reduction of the aromatic proton signals.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Carefully pour the mixture over crushed ice made from D₂O.

  • Extract the product with three 20 mL portions of anhydrous diethyl ether.

  • Combine the organic layers and wash with a small amount of cold D₂O.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization from a suitable deuterated solvent.

Method 2: Reductive Dehalogenation

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

1. Mass Spectrometry (GC-MS or LC-MS)

Mass spectrometry is a powerful technique for determining the distribution of isotopic masses in a sample.[3][4]

Sample Preparation:

  • For GC-MS analysis, the carboxylic acid group of this compound needs to be derivatized to increase its volatility. A common method is esterification to form the methyl ester using diazomethane or a trimethylsilyl (TMS) derivative using a reagent like BSTFA.[5][6]

  • For LC-MS analysis, the compound can often be analyzed directly.

Instrumentation and Parameters (Illustrative for GC-MS):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Data Analysis:

  • Acquire the mass spectrum of the derivatized this compound.

  • Identify the molecular ion peak (M⁺) cluster. For the methyl ester of the d3-analog, the expected masses would be around m/z 207-210.

  • Correct for the natural isotopic abundance of all elements (C, H, O, Cl) in the molecule.

  • The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the isotopic enrichment.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H-NMR and ²H-NMR (Deuterium NMR) can be used to assess isotopic enrichment.

  • ¹H-NMR Spectroscopy: This technique is used to quantify the remaining protons in the deuterated positions. By comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard with a known concentration, the degree of deuteration can be calculated.[7]

  • ²H-NMR Spectroscopy: This method directly observes the deuterium nuclei. The presence of a strong signal in the aromatic region of the ²H-NMR spectrum confirms the incorporation of deuterium.[8] While less common for routine quantification due to the lower sensitivity of the deuterium nucleus, it provides direct evidence of deuteration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow Synthesis Workflow for this compound start Start: 3,5-Dichlorobenzoic Acid reaction Acid-Catalyzed H/D Exchange start->reaction reagent Deuterium Sulfate (D₂SO₄) reagent->reaction workup Quenching (D₂O) & Extraction (Ether) reaction->workup purification Recrystallization workup->purification product Product: this compound purification->product

Caption: Synthesis workflow via acid-catalyzed H/D exchange.

Analysis_Workflow Isotopic Enrichment Analysis Workflow cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy ms_sample_prep Sample Preparation (Derivatization for GC-MS) ms_analysis GC-MS or LC-MS Analysis ms_sample_prep->ms_analysis ms_data Data Analysis: Isotopic Distribution ms_analysis->ms_data result Isotopic Enrichment (atom % D) ms_data->result nmr_sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_analysis ¹H-NMR and/or ²H-NMR Analysis nmr_sample_prep->nmr_analysis nmr_data Data Analysis: Signal Integration nmr_analysis->nmr_data nmr_data->result start Sample: This compound start->ms_sample_prep start->nmr_sample_prep

Caption: Analytical workflow for determining isotopic enrichment.

References

In-Depth Technical Guide: Stability and Storage of 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Dichlorobenzoic-d3 Acid. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings.

Due to a lack of extensive, publicly available stability data specifically for this compound, the recommendations provided are largely based on the well-documented stability profile of its non-deuterated analogue, 3,5-Dichlorobenzoic acid. Isotopic labeling with deuterium is not expected to significantly alter the chemical stability of the molecule under standard storage conditions.

Core Stability Profile

3,5-Dichlorobenzoic acid is a chemically stable compound under normal laboratory conditions.[1] It is typically supplied as a white to off-white crystalline powder.[1] The primary factors that can affect its stability are exposure to high temperatures, and incompatible materials.[2]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and ensure the long-term viability of this compound. The following table summarizes the recommended storage conditions based on available data for the non-deuterated compound.

ParameterConditionDurationNotes
Temperature
Powder: -20°CUp to 3 yearsFor long-term storage of the solid compound.
Stock Solution: -20°CUp to 1 monthFor short-term storage of prepared solutions.[3]
Stock Solution: -80°CUp to 6 monthsFor long-term storage of prepared solutions.[3]
General LaboratoryRoom TemperatureFor short periods, in a tightly sealed container.[2]
Light Protected from lightAt all timesTo prevent potential photodecomposition.
Atmosphere Dry, well-ventilated areaAt all timesTo prevent moisture absorption and hydrolysis.[1][2]
Container Tightly closed containerAt all timesTo prevent contamination and exposure to air and moisture.[2]

Handling and Incompatibilities

When handling this compound, it is important to minimize dust generation and accumulation.[2] The compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[2]

Incompatible Materials:

  • Strong oxidizing agents: Contact with strong oxidizers should be avoided as it may lead to a chemical reaction, compromising the stability of the compound.[2]

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce hazardous gases including:[2]

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen chloride gas

Experimental Protocol: General Stability Assessment

While a specific, validated stability-indicating method for this compound is not publicly available, a general protocol for assessing the stability of a chemical compound can be outlined based on ICH guidelines. This typically involves subjecting the compound to various stress conditions and analyzing for degradation over time.

Objective: To evaluate the stability of this compound under defined storage conditions and identify potential degradation products.

Materials:

  • This compound

  • Calibrated stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated analytical column

  • Appropriate solvents and reagents

Methodology:

  • Initial Analysis (Time Zero):

    • Characterize the initial purity and identity of the this compound sample using a suitable analytical method, such as HPLC.

    • Record the initial appearance, purity, and any impurities present.

  • Sample Storage:

    • Aliquot the compound into appropriate, tightly sealed containers.

    • Place the samples in stability chambers under the desired storage conditions (e.g., long-term at -20°C, accelerated at 40°C/75% RH).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 6, 12, 24, and 36 months for long-term studies; 1, 3, and 6 months for accelerated studies), remove a sample from each storage condition.

    • Allow the sample to equilibrate to ambient temperature before analysis.

    • Analyze the sample using the established analytical method to determine the purity of the active pharmaceutical ingredient (API) and quantify any degradation products.

  • Data Analysis:

    • Compare the results from each time point to the initial analysis.

    • Assess for any significant changes in purity, appearance, or the formation of new impurities.

    • The rate of degradation can be calculated to establish a re-test period or shelf life.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams illustrate key processes related to the handling and potential degradation of this compound.

StorageAndHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container for Integrity Receive->Inspect Store Store in Tightly Sealed Container Inspect->Store If Intact Conditions Cool, Dry, Well-Ventilated Area (-20°C for Long-Term) Store->Conditions Weigh Weigh in Ventilated Enclosure Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Dispose Dispose According to Regulations Use->Dispose

Caption: Recommended workflow for receiving, storing, handling, and disposing of this compound.

DegradationPathway cluster_stressors Stress Conditions cluster_products Potential Decomposition Products Parent This compound Heat Excess Heat Parent->Heat Oxidizers Strong Oxidizing Agents Parent->Oxidizers CO Carbon Monoxide Heat->CO Thermal Decomposition CO2 Carbon Dioxide Heat->CO2 Thermal Decomposition HCl Hydrogen Chloride Gas Heat->HCl Thermal Decomposition Oxidizers->CO Oxidation Oxidizers->CO2 Oxidation Oxidizers->HCl Oxidation

Caption: Potential degradation pathways for this compound under stress conditions.

References

Safety data sheet for 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a certified Safety Data Sheet (SDS). While the information provided is based on available data for the closely related compound 3,5-Dichlorobenzoic acid, the toxicological and physicochemical properties of 3,5-Dichlorobenzoic-d3 Acid have not been fully investigated. Always consult a certified SDS and conduct a thorough risk assessment before handling this chemical.

Introduction

This compound (CAS No. 1219803-99-2) is a deuterated analog of 3,5-Dichlorobenzoic acid.[1] Deuterated compounds are of significant interest in pharmaceutical and metabolic research as they can be used as internal standards for mass spectrometry-based quantification, to probe reaction mechanisms, and to potentially alter metabolic pathways of parent compounds. This guide provides a summary of the available safety information, physicochemical properties, and handling procedures for this compound, primarily based on data from its non-deuterated counterpart.

Physicochemical and Toxicological Data

The quantitative data available for 3,5-Dichlorobenzoic acid is summarized below. It is anticipated that the properties of the deuterated form will be very similar.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇HD₃Cl₂O₂N/A
Molecular Weight 194.03 g/mol (calculated)N/A
Appearance White to beige powder/crystals[2][3]
Melting Point 182-189 °C[4]
Water Solubility Sparingly soluble[5]
Organic Solvent Solubility Soluble in ethanol and acetone[2][5]
Toxicological Data
HazardDescriptionSource
Eye Irritation Causes serious eye irritation.[3][6]
Skin Irritation Causes skin irritation.[3][6]
Respiratory Irritation May cause respiratory tract irritation.[3][6]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

Hazard Identification and Safety Precautions

Based on the available data for 3,5-Dichlorobenzoic acid, the deuterated compound should be handled as a hazardous substance.

GHS Hazard Classification
  • Skin Irritation: Category 2[6]

  • Eye Irritation: Category 2[6]

  • Specific target organ toxicity – single exposure (Respiratory tract irritation): Category 3[6]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Experimental Protocols

General Handling Protocol for Solid Aromatic Acids

This protocol provides a general guideline for handling this compound in a laboratory setting.

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment specific to the planned experiment.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Don appropriate PPE as outlined in Section 3.2.

  • Dispensing: Carefully weigh the desired amount of the compound on a tared weigh boat or glassine paper within the fume hood. Avoid generating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Be aware of potential exothermic reactions, although unlikely with this compound.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and weighing materials, in a properly labeled hazardous waste container.

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution after completion of the work.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways in drug development are not well-documented, the mechanism of action of 3,5-Dichlorobenzoic acid as a herbicide is known. It acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in plants, a key enzyme in the chlorophyll biosynthesis pathway.[2]

herbicidal_action cluster_chlorophyll_synthesis Chlorophyll Biosynthesis Pathway cluster_inhibition Herbicidal Action Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (Protoporphyrinogen Oxidase) Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Multiple Steps 3_5_DCBA 3,5-Dichlorobenzoic Acid PPO PPO 3_5_DCBA->PPO Inhibition

Herbicidal mechanism of 3,5-Dichlorobenzoic acid.

Emergency Procedures

The following diagrams illustrate the recommended workflow for handling exposures and spills.

Personal Exposure Response Workflow

exposure_response Exposure Exposure Assess_Exposure_Type Assess Exposure Type Exposure->Assess_Exposure_Type Skin_Contact Flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Assess_Exposure_Type->Skin_Contact Skin Eye_Contact Flush eyes with plenty of water for at least 15 minutes. Assess_Exposure_Type->Eye_Contact Eye Inhalation Move to fresh air. Assess_Exposure_Type->Inhalation Inhalation Ingestion Rinse mouth with water. Do NOT induce vomiting. Assess_Exposure_Type->Ingestion Ingestion Seek_Medical_Attention Seek Medical Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Inhalation->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Workflow for responding to personal exposure.
Spill Response Workflow

spill_response Spill_Occurs Spill_Occurs Evacuate_Area Evacuate immediate area Spill_Occurs->Evacuate_Area If necessary Don_PPE Don appropriate PPE Spill_Occurs->Don_PPE Ensure safety Contain_Spill Contain the spill with absorbent material Don_PPE->Contain_Spill Collect_Material Carefully sweep or vacuum solid material. Avoid generating dust. Contain_Spill->Collect_Material Place_in_Container Place spilled material into a labeled, sealed container for hazardous waste. Collect_Material->Place_in_Container Decontaminate_Area Clean the spill area with a suitable solvent. Place_in_Container->Decontaminate_Area Dispose_Waste Dispose of all contaminated materials as hazardous waste. Decontaminate_Area->Dispose_Waste

Workflow for responding to a chemical spill.

References

An In-depth Technical Guide to 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic-d3 Acid, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for the deuterated form, this guide leverages information on its non-deuterated analogue, 3,5-Dichlorobenzoic Acid, to provide a thorough understanding of its properties and applications.

Physicochemical and Spectroscopic Data

Quantitative data for 3,5-Dichlorobenzoic Acid is summarized below. The properties of the deuterated form are expected to be very similar, with a primary difference in molecular weight due to the presence of three deuterium atoms.

PropertyValueReference
Molecular Formula C₇H₄Cl₂O₂[1]
Molecular Weight 191.01 g/mol [1]
CAS Number 51-36-5[1]
Melting Point 184-187 °C[2]
Appearance White to off-white crystalline solid, powder, or flakes[3]
Solubility in Water Sparingly soluble[3]
Solubility in Organic Solvents Soluble in ethanol, acetone, and dichloromethane[3]
pKa 3.46±0.10 (Predicted)[4]

Spectroscopic Data (for 3,5-Dichlorobenzoic Acid):

Spectrum TypeKey DataReference
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.90 (t, J = 2.0 Hz, 1H, Ph), 7.85 (d, J = 2.0 Hz, 2H, Ph)[5]
¹³C NMR (DMSO, 100 MHz) δ (ppm): 165.4, 135.0, 134.8, 132.7, 128.3[6]
Mass Spectrum (EI) Major fragments (m/z): 190 (M+), 173, 192, 175, 145[1][7]

Synthesis of 3,5-Dichlorobenzoic Acid

Synthesis from 3,5-Dichloroanthranilic Acid

One common method involves the diazotization of 3,5-dichloroanthranilic acid followed by treatment with ethanol.

Experimental Protocol:

  • Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid.

  • Slowly add 200 parts of ethanol to the solution while heating to 70°C.

  • Nitrogen elimination occurs with heat evolution.

  • Stir the mixture for an additional 15 minutes.

  • Isolate the 3,5-dichlorobenzoic acid product, which has a melting point of 176-178°C.[3]

Synthesis from Benzonitrile

Another method involves the chlorination and subsequent hydrolysis of benzonitrile.

Experimental Protocol:

  • Add 300g of chloroform and 100g of ethanol to 100.0g of benzonitrile (99% content).

  • Add 1209.4g of sodium hypochlorite (13% content).

  • Maintain the system's pH at 3.0-4.0 using 37% hydrochloric acid at a temperature of 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

  • Add 30% sodium hydroxide to maintain the pH at 12-13 and keep the reaction at 80-90°C for 2.5 hours.

  • Acidify the system with 37% hydrochloric acid until the pH is 1.0 and react at 50-60°C for 1.0 hour.

  • Filter and dry the product at 90-110°C to obtain 3,5-Dichlorobenzoic acid.[8]

Applications of this compound

The primary application of deuterated compounds like this compound is as internal standards in quantitative mass spectrometry analysis. The deuterium labeling provides a mass shift that allows it to be distinguished from the non-labeled analyte, while its chemical behavior remains nearly identical.

Use as an Internal Standard in Mass Spectrometry

Experimental Protocol (General):

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile). Prepare a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant concentration of the deuterated internal standard.

  • Sample Preparation: To the unknown sample, add a known amount of the this compound internal standard solution.

  • LC-MS/MS Analysis: Analyze the prepared samples and calibration standards using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a suitable C18 column with a mobile phase gradient of water and an organic solvent (both typically containing a small amount of formic acid or ammonium acetate) to achieve chromatographic separation.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for the analyte and another for the deuterated internal standard.

  • Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown sample using its peak area ratio and the calibration curve.

Visualizations

Synthesis Workflow of 3,5-Dichlorobenzoic Acid from Benzonitrile

G Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile A Benzonitrile in Chloroform and Ethanol B Chlorination with Sodium Hypochlorite (pH 3.0-4.0, 55-60°C) A->B C 3,5-Dichlorobenzonitrile B->C D Hydrolysis with Sodium Hydroxide (pH 12-13, 80-90°C) C->D E Sodium 3,5-Dichlorobenzoate D->E F Acidification with Hydrochloric Acid (pH 1.0, 50-60°C) E->F G 3,5-Dichlorobenzoic Acid (Product) F->G

Caption: A workflow diagram illustrating the synthesis of 3,5-Dichlorobenzoic Acid starting from Benzonitrile.

General Workflow for Use as an Internal Standard in LC-MS/MS

G Workflow for Internal Standard in LC-MS/MS cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards (Analyte + Internal Standard) D LC-MS/MS Analysis (MRM Mode) A->D B Prepare Unknown Sample C Add Internal Standard to Unknown Sample B->C C->D E Generate Calibration Curve (Peak Area Ratio vs. Concentration) D->E F Quantify Analyte in Unknown Sample E->F

Caption: A general workflow for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis.

References

In-Depth Technical Guide: Deuterium-Labeled 3,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled 3,5-Dichlorobenzoic acid, a critical tool in various scientific disciplines. This document details its synthesis, physicochemical properties, and key applications, with a focus on its role as an internal standard in mass spectrometry, in metabolic research, and in environmental fate studies.

Physicochemical Properties

Deuterium-labeled 3,5-Dichlorobenzoic acid (3,5-DCBA-d3) is an isotopically enriched form of 3,5-Dichlorobenzoic acid where three hydrogen atoms on the aromatic ring have been replaced with deuterium. This substitution imparts a higher molecular weight, which is crucial for its use in isotope dilution mass spectrometry, while maintaining nearly identical chemical properties to its non-labeled counterpart.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid and its Deuterated Analog

Property3,5-Dichlorobenzoic Acid3,5-Dichlorobenzoic acid-d3
Molecular Formula C₇H₄Cl₂O₂[1][2]C₇HD₃Cl₂O₂[3]
Molecular Weight 191.01 g/mol [1][2]194.03 g/mol [3]
CAS Number 51-36-5[1][2]1219803-99-2[3]
Melting Point 184-187 °CNot reported, expected to be similar to unlabeled
Appearance White to light beige crystalline powderNot reported, expected to be similar to unlabeled
Isotopic Enrichment Not ApplicableTypically ≥98 atom % D[3]

Synthesis of Deuterium-Labeled 3,5-Dichlorobenzoic Acid

Representative Experimental Protocol: Palladium-Catalyzed H-D Exchange

This protocol is adapted from established methods for the deuteration of aromatic carboxylic acids using a palladium catalyst and a deuterium source.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Palladium on carbon (10% Pd/C)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add 3,5-Dichlorobenzoic acid (1.0 g, 5.23 mmol) and 10% Pd/C (100 mg, 10 wt%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add anhydrous DMF (10 mL) and D₂O (5 mL, 277 mmol) to the flask.

  • The reaction mixture is heated to 120-150 °C with vigorous stirring under an inert atmosphere.

  • The progress of the H-D exchange is monitored by taking small aliquots of the reaction mixture at different time intervals (e.g., 12, 24, 48 hours) and analyzing them by mass spectrometry to determine the degree of deuteration.

  • Upon completion of the reaction (when the desired level of deuteration is achieved), the mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is diluted with water (50 mL) and acidified with 1M HCl to a pH of approximately 2 to precipitate the product.

  • The aqueous layer is extracted three times with ethyl acetate (30 mL each).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude deuterium-labeled 3,5-Dichlorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high isotopic and chemical purity.

Analytical Characterization

The successful synthesis and purity of deuterium-labeled 3,5-Dichlorobenzoic acid are confirmed using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is essential for determining the molecular weight and the isotopic distribution of the labeled compound. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the different isotopologues.

Table 2: Theoretical Mass Spectrometry Data for 3,5-Dichlorobenzoic Acid-d3

SpeciesDescriptionTheoretical m/z
[M-H]⁻Deprotonated molecule193.97
Isotopologue Distribution (Relative Abundance %)
d0 (unlabeled)C₇H₃Cl₂O₂⁻190.95 (variable, depends on synthesis)
d1C₇H₂DCl₂O₂⁻191.96 (variable, depends on synthesis)
d2C₇HD₂Cl₂O₂⁻192.96 (variable, depends on synthesis)
d3C₇D₃Cl₂O₂⁻193.97 (major peak)

Note: The m/z values are for the most abundant chlorine isotopes (³⁵Cl). The presence of the ³⁷Cl isotope will result in additional peaks at M+2 and M+4.

Isotopic Purity Determination

The isotopic purity is a critical parameter and can be determined from the mass spectrum by calculating the relative abundance of the desired deuterated species (d3) compared to the total abundance of all isotopologues (d0, d1, d2, d3).

Formula for Isotopic Purity Calculation:

Applications

Deuterium-labeled 3,5-Dichlorobenzoic acid is a valuable tool in several scientific fields due to its unique properties.

Internal Standard in Quantitative Analysis

The most common application of 3,5-DCBA-d3 is as an internal standard for the quantification of unlabeled 3,5-Dichlorobenzoic acid in various matrices, such as environmental samples (water, soil) and biological fluids. In isotope dilution mass spectrometry (IDMS), a known amount of the labeled standard is added to the sample at the beginning of the analytical process. The ratio of the analyte to the internal standard is then measured by a mass spectrometer (e.g., LC-MS/MS or GC-MS). This method corrects for variations in sample preparation, extraction recovery, and instrument response, leading to highly accurate and precise quantification.

Workflow for Quantitative Analysis using 3,5-DCBA-d3 as an Internal Standard

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Environmental or Biological Sample Spike Spike with known amount of 3,5-DCBA-d3 Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_MS LC-MS/MS or GC-MS Analysis Concentration->LC_MS Integration Peak Area Integration for Analyte and Internal Standard LC_MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for quantification using an internal standard.

Metabolic Studies

3,5-Dichlorobenzoic acid is a known metabolite of certain herbicides and industrial chemicals. Deuterium labeling allows researchers to trace the metabolic fate of this compound in organisms and ecosystems. By introducing the labeled compound, its biotransformation products can be distinguished from endogenous or background levels of the same or similar compounds.

Metabolic Pathway of Dichlorobenzoic Acid in Bacteria

G DCBA 3,5-Dichlorobenzoic Acid DCHB Dichlorodihydroxybenzoic Acid DCBA->DCHB Dioxygenase DCC Dichlorocatechol DCHB->DCC Dehydrogenase DCM Dichloromuconic Acid DCC->DCM Catechol 1,2-Dioxygenase Krebs TCA Cycle Intermediates DCM->Krebs Further Degradation

Caption: Bacterial degradation pathway of dichlorobenzoic acid.

Environmental Fate and Transport Studies

Isotopically labeled compounds are invaluable for studying the environmental fate and transport of pollutants. 3,5-DCBA-d3 can be used to track the movement of 3,5-Dichlorobenzoic acid in soil and water systems, and to study its degradation rates and pathways under various environmental conditions. The use of a labeled compound allows for precise measurement even at low concentrations and in complex environmental matrices.

Conclusion

Deuterium-labeled 3,5-Dichlorobenzoic acid is a powerful and versatile tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its primary application as an internal standard in isotope dilution mass spectrometry enables highly accurate and precise quantification of the parent compound. Furthermore, its use in metabolic and environmental fate studies provides crucial insights into the biotransformation and environmental behavior of this important chlorinated aromatic acid. The synthesis and analytical characterization methods outlined in this guide provide a foundation for the effective utilization of this valuable labeled compound in a variety of research applications.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dichlorobenzoic-d3 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled compounds, such as 3,5-Dichlorobenzoic-d3 Acid, are considered the gold standard for use as internal standards, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

This compound is the deuterated analog of 3,5-Dichlorobenzoic acid, a compound relevant as a herbicide and a metabolite.[1] Its use as an internal standard is particularly advantageous for the analysis of acidic herbicides and related compounds in various matrices, including environmental and biological samples. The three deuterium atoms on the aromatic ring provide a mass shift that allows for its clear differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical behavior.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of 3,5-Dichlorobenzoic acid and other structurally related acidic compounds.

Key Applications

The primary application of this compound as an internal standard is in the quantitative analysis of acidic herbicides and their metabolites in environmental samples, such as water and soil. It is also suitable for use in biomonitoring studies and in the analysis of pharmaceutical intermediates.

Physicochemical Properties

A summary of the relevant physicochemical properties of 3,5-Dichlorobenzoic acid and its deuterated analog is presented in the table below.

Property3,5-Dichlorobenzoic AcidThis compound
Molecular Formula C₇H₄Cl₂O₂C₇HD₃Cl₂O₂
Molecular Weight 191.01 g/mol 194.03 g/mol
Appearance White to beige crystalline powderNot specified, expected to be similar
Solubility More soluble in organic solvents like ethanol and acetoneExpected to be similar to the non-deuterated form
Primary Hazards Irritant to skin, eyes, and respiratory systemExpected to be similar to the non-deuterated form

Experimental Protocols

Analysis of Acidic Herbicides in Water by LC-MS/MS

This protocol outlines a method for the quantitative analysis of 3,5-Dichlorobenzoic acid in water samples using this compound as an internal standard.

a. Sample Preparation

  • Collect water samples in clean glass containers.

  • For each 10 mL of water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol to act as the internal standard.

  • Acidify the sample to a pH of approximately 2-3 with formic acid.[2]

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

c. Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for 3,5-Dichlorobenzoic acid and its deuterated internal standard are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
3,5-Dichlorobenzoic acid189.0145.0109.0
This compound192.0148.0112.0

d. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Data Presentation

Method Validation Data

The following tables summarize typical method validation data for the analysis of 3,5-Dichlorobenzoic acid in water using this compound as an internal standard.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (µg/L)Correlation Coefficient (r²)
3,5-Dichlorobenzoic acid0.1 - 100> 0.995

Table 2: Accuracy and Precision

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
1.098.54.2
10.0101.23.1
50.099.82.5

Table 3: Limits of Detection and Quantification

ParameterValue (µg/L)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Acidify Acidify to pH 2-3 Spike->Acidify Filter Filter (0.22 µm) Acidify->Filter LC_Separation LC Separation (C18 Column) Filter->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Method) MS_Detection->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for the quantitative analysis of acidic herbicides using a deuterated internal standard.

Logical Relationship of Internal Standard Method

internal_standard_logic Analyte Analyte (3,5-Dichlorobenzoic Acid) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Injection LC Injection Sample_Prep->Injection Ionization Ionization (ESI) Injection->Ionization Detection MS/MS Detection Ionization->Detection Ratio Peak Area Ratio (Analyte / IS) Detection->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of the internal standard method for correcting analytical variability.

Conclusion

This compound serves as an excellent internal standard for the sensitive and accurate quantification of 3,5-Dichlorobenzoic acid and other related acidic compounds by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to robust and reliable data. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement this internal standard in their analytical workflows.

References

Application Notes and Protocols for 3,5-Dichlorobenzoic-d3 Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3,5-Dichlorobenzoic-d3 Acid as an internal standard in the quantitative analysis of 3,5-Dichlorobenzoic acid in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

3,5-Dichlorobenzoic acid is a chemical of interest in environmental monitoring and as a metabolite of certain herbicides. Accurate quantification of this analyte in complex matrices such as water, soil, and biological samples is crucial for regulatory compliance and toxicological assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This is because it shares very similar chemical and physical properties with the analyte, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency, thus leading to more accurate and precise results.

Deuterated internal standards co-elute with the analyte of interest, providing the best possible correction for matrix effects, which are a common source of error in LC-MS/MS analysis. The mass difference between the analyte and the deuterated standard allows for their simultaneous detection and quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of 3,5-Dichlorobenzoic acid using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
3,5-Dichlorobenzoic acid189.0145.0109.0
This compound192.0148.0112.0

Note: The MRM transitions for this compound are predicted based on the fragmentation of the non-deuterated standard and would require experimental optimization for collision energies.

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL

Experimental Protocols

General Workflow

The general workflow for the quantitative analysis of 3,5-Dichlorobenzoic acid involves sample preparation, LC-MS/MS analysis, and data processing.

General Workflow Sample_Collection Sample Collection (Water, Soil, etc.) Internal_Standard Spiking with This compound Sample_Collection->Internal_Standard Sample_Prep Sample Preparation (SPE or QuEChERS) Internal_Standard->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 1: General workflow for quantitative analysis.

Protocol 1: Analysis in Water Samples

This protocol is suitable for the analysis of 3,5-Dichlorobenzoic acid in environmental water samples.

Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

  • Internal Standard Spiking: Spike the filtered water sample with a known concentration of this compound (e.g., 100 ng/L).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.

SPE Workflow for Water Samples Start Start: Filtered Water Sample Spike_IS Spike with Internal Standard Start->Spike_IS Condition_SPE Condition C18 SPE Cartridge Load_Sample Load Sample onto SPE Condition_SPE->Load_Sample Wash_SPE Wash SPE Cartridge Load_Sample->Wash_SPE Elute Elute with Acetonitrile Wash_SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: SPE workflow for water sample preparation.

Protocol 2: Analysis in Soil Samples

This protocol is adapted for the analysis of 3,5-Dichlorobenzoic acid in soil matrices.

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the soil sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, evaporate if necessary, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Inject 10 µL of the final extract into the LC-MS/MS system.

  • Acquire data in MRM mode as described for water samples.

QuEChERS Workflow for Soil Start Start: Soil Sample Spike_IS Spike with Internal Standard Start->Spike_IS Add_ACN Add Acetonitrile Spike_IS->Add_ACN Shake1 Shake Add_ACN->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Prep Final Preparation for LC-MS/MS Centrifuge2->Final_Prep Analyze LC-MS/MS Analysis Final_Prep->Analyze

Figure 3: QuEChERS workflow for soil sample preparation.

Data Analysis and Quantification

The quantification of 3,5-Dichlorobenzoic acid is based on the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the samples is then determined by interpolating the area ratio from the calibration curve.

Quantification Logic Analyte_Peak Analyte Peak Area (3,5-Dichlorobenzoic acid) Area_Ratio Calculate Area Ratio (Analyte / IS) Analyte_Peak->Area_Ratio IS_Peak Internal Standard Peak Area (this compound) IS_Peak->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration in Sample Calibration_Curve->Final_Concentration

Figure 4: Logic for quantitative data analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3,5-Dichlorobenzoic acid in various complex matrices by LC-MS/MS. The protocols outlined in these application notes offer a starting point for method development and can be adapted to specific laboratory instrumentation and sample types. Proper validation of the method in the target matrix is essential to ensure data quality and accuracy.

Quantitative Analysis of Propyzamide in Environmental Samples Using 3,5-Dichlorobenzoic-d3 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed methodology for the quantitative analysis of the herbicide propyzamide in environmental water and soil samples. The protocol utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates 3,5-Dichlorobenzoic-d3 Acid as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Propyzamide is a selective, systemic herbicide used for the control of grasses and broadleaf weeds.[1] Its primary metabolite, 3,5-Dichlorobenzoic acid, makes the deuterated analog an ideal internal standard for this analysis.[2]

Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, leading to more reliable and reproducible results.[3][4] This application note provides a comprehensive workflow, from sample preparation to data analysis, suitable for environmental monitoring and residue analysis in various matrices.

Experimental Protocols

Sample Preparation

1.1. Water Samples

A direct injection method is employed for water samples with minimal sample preparation.[5][6]

  • Collect water samples in clean glass bottles.

  • Acidify the water samples to a pH of approximately 3 with formic acid.

  • For a 1.5 mL aliquot of the water sample, add 30 µL of 5% formic acid.[5]

  • Centrifuge the samples at 4000 rpm for 10 minutes to remove any particulate matter.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Prior to injection, spike the sample with a known concentration of this compound solution.

1.2. Soil Samples

A solvent extraction method is used for the extraction of propyzamide from soil matrices.

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Shake the sample on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the acetonitrile supernatant.

  • Spike the extract with a known concentration of this compound solution.

  • The extract can be further cleaned up using dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove matrix interferences if necessary.

  • Transfer the final extract into an autosampler vial for LC-MS/MS analysis.

Preparation of Standards
  • Stock Solutions: Prepare individual stock solutions of propyzamide and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of propyzamide by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same solvent mixture.

  • Calibration Standards: Prepare a set of calibration standards by spiking the appropriate working standard solutions of propyzamide into a blank matrix extract (water or soil). Add the internal standard working solution to each calibration standard to achieve a constant final concentration. A typical calibration range for propyzamide is 0.1 to 100 ng/mL.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive for Propyzamide, Negative for this compound
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are monitored for the quantification and confirmation of propyzamide and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Propyzamide (Quantifier) 256.0173.10.053015
Propyzamide (Qualifier) 256.0109.10.053025
This compound (IS) 192.0148.00.05-35-20

Quantitative Data Presentation

The following tables summarize the expected performance characteristics of the analytical method.

Table 1: Method Validation Parameters for Propyzamide in Water

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery %) 92 - 108%
Precision (RSD %) < 10%

Table 2: Method Validation Parameters for Propyzamide in Soil

ParameterResult
Linearity (r²) > 0.990
Limit of Detection (LOD) 0.1 ng/g
Limit of Quantification (LOQ) 0.5 ng/g
Accuracy (Recovery %) 88 - 112%
Precision (RSD %) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis water_sample Water Sample acidify Acidify & Centrifuge water_sample->acidify soil_sample Soil Sample extract Solvent Extraction soil_sample->extract spike_is Spike with this compound acidify->spike_is cleanup d-SPE Cleanup (optional) extract->cleanup cleanup->spike_is lc_msms LC-MS/MS Analysis spike_is->lc_msms Inject data_processing Data Processing lc_msms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the quantitative analysis of propyzamide.

logical_relationship propyzamide Propyzamide (Analyte) metabolite 3,5-Dichlorobenzoic Acid (Metabolite) propyzamide->metabolite Metabolism lc_msms LC-MS/MS System propyzamide->lc_msms internal_standard This compound (Internal Standard) metabolite->internal_standard Structural Analog internal_standard->lc_msms quantification Accurate Quantification lc_msms->quantification

Caption: Logical relationship of compounds in the analytical method.

References

Application Notes and Protocols: 3,5-Dichlorobenzoic-d3 Acid for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzoic-d3 Acid is a stable isotope-labeled compound valuable for metabolic tracer studies in drug development and xenobiotic metabolism research. The deuterium (d3) label on the aromatic ring provides a distinct mass shift, enabling sensitive and specific tracking of the compound and its metabolites through complex biological systems using mass spectrometry. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorinated aromatic compounds, a common structural motif in pharmaceuticals and environmental contaminants.

The primary metabolic fate of many benzoic acid derivatives is conjugation with glycine to form hippuric acid analogs, which are then excreted in the urine. However, other pathways, such as glucuronidation or oxidative metabolism, may also occur. By tracing the deuterated label, researchers can elucidate these metabolic pathways, quantify the flux through different routes, and assess the impact of co-administered drugs or disease states on the metabolism of the parent compound.

Key Applications

  • Pharmacokinetic (PK) and ADME Studies: Determine the rate and extent of absorption, distribution, metabolism, and excretion of 3,5-Dichlorobenzoic acid as a model chlorinated aromatic compound.

  • Drug-Drug Interaction (DDI) Studies: Investigate the potential for co-administered drugs to inhibit or induce the metabolic pathways responsible for the clearance of 3,5-Dichlorobenzoic acid.

  • Metabolic Phenotyping: Characterize the activity of specific metabolic pathways in different preclinical species or human populations.

  • Environmental Toxicology: Trace the metabolic fate of chlorinated aromatic compounds in organisms to understand mechanisms of toxicity and bioaccumulation.

Proposed Metabolic Pathway

Based on known metabolic pathways for benzoic acid and its derivatives, the primary route of metabolism for 3,5-Dichlorobenzoic acid is expected to be conjugation with glycine to form 3,5-Dichlorohippuric-d3 Acid.[1][2] A secondary pathway could involve glucuronidation.

metabolic_pathway parent This compound metabolite1 3,5-Dichlorobenzoyl-CoA-d3 parent->metabolite1 Acyl-CoA Synthetase metabolite3 3,5-Dichlorobenzoyl-d3-Glucuronide (Glucuronide Conjugate) parent->metabolite3 UDP-Glucuronosyltransferase metabolite2 3,5-Dichlorohippuric-d3 Acid (Glycine Conjugate) metabolite1->metabolite2 Glycine N-acyltransferase excretion Urinary Excretion metabolite2->excretion metabolite3->excretion

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and major metabolic fate of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Dosing: Acclimatize rats in metabolic cages for 24 hours. Administer a single oral dose of 10 mg/kg this compound formulated in the vehicle.

  • Sample Collection: Collect blood samples via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA). Collect urine and feces at intervals (e.g., 0-8h, 8-24h).

  • Sample Processing:

    • Plasma: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to obtain plasma. Store plasma at -80°C until analysis.

    • Urine: Measure the volume of urine collected at each interval and store an aliquot at -80°C.

  • LC-MS/MS Analysis:

    • Prepare plasma and urine samples by protein precipitation with acetonitrile containing an internal standard.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its putative metabolite, 3,5-Dichlorohippuric-d3 Acid.

  • Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data. Determine the percentage of the administered dose excreted in urine as the parent compound and its metabolite.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To assess the metabolic stability of this compound in human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubation: Prepare an incubation mixture containing HLMs (0.5 mg/mL), this compound (1 µM), and phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to measure the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral, 10 mg/kg)

ParameterUnitMean ± SD (n=5)
Cmaxng/mL15,234 ± 2,145
Tmaxh1.5 ± 0.5
AUC(0-t)ng*h/mL78,956 ± 9,876
h4.2 ± 0.8
CL/FmL/h/kg126.6 ± 15.8
Vz/FL/kg0.76 ± 0.12

Table 2: Urinary Excretion of this compound and its Metabolite in Rats (0-24h)

Compound% of Administered Dose
This compound8.5 ± 2.1
3,5-Dichlorohippuric-d3 Acid75.3 ± 8.9
Total Recovery 83.8 ± 9.5

Table 3: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
In Vitro t½> 60 min
Intrinsic Clearance (CLint)< 5 µL/min/mg protein

Experimental Workflows

in_vivo_workflow start Start: In Vivo PK Study dosing Oral Dosing of Rats (10 mg/kg) start->dosing sampling Blood and Urine Collection dosing->sampling plasma_proc Plasma Processing sampling->plasma_proc urine_proc Urine Processing sampling->urine_proc analysis LC-MS/MS Analysis plasma_proc->analysis urine_proc->analysis data_analysis Pharmacokinetic and Excretion Analysis analysis->data_analysis end End: Report Generation data_analysis->end

Caption: Workflow for the in vivo pharmacokinetic study.

in_vitro_workflow start Start: In Vitro Stability incubation Incubate Tracer with Human Liver Microsomes start->incubation sampling Collect Aliquots at Time Points (0-60 min) incubation->sampling termination Terminate Reaction with Acetonitrile sampling->termination analysis LC-MS/MS Analysis of Parent Compound termination->analysis data_analysis Calculate Half-life and Intrinsic Clearance analysis->data_analysis end End: Stability Assessment data_analysis->end

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

This compound is a valuable tool for investigating the metabolism and disposition of chlorinated aromatic compounds. The provided protocols and data offer a framework for researchers to design and execute robust metabolic tracer studies. The use of stable isotope labeling, coupled with sensitive bioanalytical techniques like LC-MS/MS, provides detailed insights into the metabolic fate of xenobiotics, which is essential for both drug development and environmental risk assessment.

References

Application Notes: Utilizing 3,5-Dichlorobenzoic-d3 Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichlorobenzoic acid (3,5-DCBA) is a chlorinated aromatic carboxylic acid.[1][2] While its primary application is in agriculture as a herbicide and in chemical synthesis as a building block for pharmaceuticals and dyes, its derivatives have shown biological activities, including potential anti-inflammatory effects and cytotoxicity against certain cancer cell lines.[1][3] The deuterated form, 3,5-Dichlorobenzoic-d3 Acid (3,5-DCBA-d3), serves as an ideal internal standard for mass spectrometry-based quantitative analysis of the non-labeled compound in biological matrices. This is crucial for accurately determining the uptake, metabolism, and clearance of 3,5-DCBA in cell culture models. These application notes provide detailed protocols for utilizing 3,5-DCBA-d3 in cytotoxicity assays and for quantifying the uptake of 3,5-DCBA in cultured cells.

Principle

In cell culture applications, 3,5-DCBA-d3 can be used in two primary ways:

  • As an Internal Standard: Due to its identical chemical properties to 3,5-DCBA but distinct mass, 3,5-DCBA-d3 is the perfect tool for isotope dilution mass spectrometry. It allows for the precise quantification of 3,5-DCBA in cell lysates and culture media by correcting for variations in sample preparation and instrument response.

  • To Investigate Isotope Effects: In some instances, the substitution of hydrogen with deuterium can alter the rate of metabolic reactions (kinetic isotope effect). Comparing the cellular effects and metabolic fate of 3,5-DCBA-d3 to the non-deuterated form can provide insights into its metabolic pathways.

For the purpose of these notes, we will focus on its application as an internal standard for cellular uptake studies and provide a protocol to assess the general cytotoxicity of the parent compound, 3,5-DCBA.

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it may cause skin, eye, and respiratory irritation.[2][4]

  • Materials:

    • This compound

    • 3,5-Dichlorobenzoic Acid[4]

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 19.40 mg of this compound (MW: 194.03 g/mol ) in 1 mL of DMSO.

    • To prepare a 100 mM stock solution of the non-deuterated form, dissolve 19.10 mg of 3,5-Dichlorobenzoic Acid (MW: 191.01 g/mol ) in 1 mL of DMSO.[2][4]

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]

2. Cytotoxicity Assessment of 3,5-Dichlorobenzoic Acid using MTT Assay

This protocol determines the concentration-dependent cytotoxic effects of 3,5-DCBA on a selected cell line (e.g., HepG2, a human liver cancer cell line).

  • Materials:

    • HepG2 cells (or other suitable cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 3,5-Dichlorobenzoic Acid stock solution (100 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of 3,5-DCBA in complete medium from the 100 mM stock solution to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤ 0.1%.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 3,5-DCBA. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Hypothetical Cytotoxicity Data

Concentration of 3,5-DCBA (µM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
1098.2 ± 5.1
5091.5 ± 3.8
10075.3 ± 6.2
25052.1 ± 4.9
50028.7 ± 3.1
100010.4 ± 2.5

3. Cellular Uptake Analysis of 3,5-Dichlorobenzoic Acid using LC-MS/MS

This protocol describes how to quantify the amount of 3,5-DCBA taken up by cells, using 3,5-DCBA-d3 as an internal standard.

  • Materials:

    • Adherent cells (e.g., Caco-2) grown to confluence in 6-well plates

    • 3,5-Dichlorobenzoic Acid stock solution (100 mM in DMSO)

    • This compound stock solution (1 mM in DMSO, for use as internal standard)

    • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

    • Methanol, LC-MS grade

    • Acetonitrile, LC-MS grade

    • Cell scraper

    • Lysing buffer (e.g., RIPA buffer)

  • Procedure:

    • Wash confluent Caco-2 cells in 6-well plates twice with pre-warmed HBSS.

    • Treat the cells with 1 mL of HBSS containing a final concentration of 100 µM 3,5-DCBA.

    • Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.

    • At each time point, aspirate the treatment solution and wash the cells three times with ice-cold PBS to stop the uptake.

    • Lyse the cells by adding 200 µL of lysing buffer and scraping the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Spike the lysate with the 3,5-DCBA-d3 internal standard to a final concentration of 1 µM.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of 3,5-DCBA.

Hypothetical Cellular Uptake Data

Time (minutes)Intracellular 3,5-DCBA (ng/mg protein) (Mean ± SD)
00
1525.8 ± 3.1
3048.2 ± 4.5
6085.7 ± 6.8
120112.3 ± 9.2

Visualizations

Caption: Workflow for assessing the cytotoxicity of 3,5-Dichlorobenzoic Acid.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCBA 3,5-Dichlorobenzoic Acid ROS Reactive Oxygen Species (ROS) DCBA->ROS Induces Oxidative Stress MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-kB Activation ROS->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) NFkB->Gene_Expression AP1->Gene_Expression

Caption: Hypothetical signaling pathway for 3,5-DCBA-induced cellular stress.

Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_lysate Cell Lysate (contains unknown amount of 3,5-DCBA) spike Spike with known amount of 3,5-DCBA-d3 cell_lysate->spike extraction Extraction & Cleanup spike->extraction lcms LC-MS/MS Detection extraction->lcms Analyte Loss (corrected by internal standard) ratio Calculate Peak Area Ratio (3,5-DCBA / 3,5-DCBA-d3) lcms->ratio quantification Quantify 3,5-DCBA using Calibration Curve ratio->quantification

Caption: Use of 3,5-DCBA-d3 as an internal standard for quantification.

References

Application Notes and Protocols for the Analysis of 3,5-Dichlorobenzoic-d3 Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichlorobenzoic acid is a chemical compound that can be found in the environment as a metabolite of certain herbicides. Its detection and quantification in environmental matrices such as soil and water are crucial for monitoring contamination levels and ensuring environmental safety. The use of a stable isotope-labeled internal standard, such as 3,5-Dichlorobenzoic-d3 Acid, is the gold standard for accurate quantification using isotope dilution mass spectrometry. This technique compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable data.

These application notes provide detailed protocols for the extraction, cleanup, and analysis of 3,5-Dichlorobenzoic Acid in water and soil samples using this compound as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of 3,5-Dichlorobenzoic Acid in Water Samples

This method is designed for the sensitive determination of 3,5-Dichlorobenzoic Acid in various water sources, including groundwater and surface water.

Experimental Protocol: Water Analysis

  • Sample Preparation:

    • Collect 1-liter water samples in clean glass bottles.

    • If the sample contains particulate matter, centrifuge an aliquot (e.g., 10 mL) and pass it through a 0.2 µm PVDF syringe filter.

    • Transfer 1.5 mL of the filtered water sample into a deactivated glass vial.

    • Fortify the sample with a known concentration of this compound internal standard solution.

    • Acidify the sample by adding 30 µL of 5% formic acid.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 2.5 µm).

      • Mobile Phase A: Water with 0.01% formic acid.

      • Mobile Phase B: Acetonitrile with 0.01% formic acid.

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10-50 µL (large volume injection can be used to enhance sensitivity).

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electrospray Ionization (ESI), negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both 3,5-Dichlorobenzoic Acid and this compound should be optimized.

Quantitative Data: Water Analysis

The following table summarizes the performance characteristics of the method for the analysis of 3,5-Dichlorobenzoic Acid in water, based on a similar study of acidic herbicides.

ParameterResult
Limit of Detection (LOD)0.00008 - 0.0047 µg/L[1]
Limit of Quantification (LOQ)Typically 0.01 µg/L or lower
Recovery at 0.06 µg/L71% - 118%[1]
Linearity (R²)>0.99

Analytical Workflow for Water Samples

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1L Water Sample Filter Filter (0.2 µm) Sample->Filter Spike Spike with This compound Filter->Spike Acidify Acidify with Formic Acid Spike->Acidify LCMS LC-MS/MS Analysis (ESI-, MRM) Acidify->LCMS Quant Quantification using Isotope Dilution LCMS->Quant Result Final Concentration Quant->Result

Caption: Workflow for the analysis of 3,5-Dichlorobenzoic Acid in water.

Analysis of 3,5-Dichlorobenzoic Acid in Soil Samples

This protocol details the extraction and analysis of 3,5-Dichlorobenzoic Acid from soil matrices. The use of an accelerated solvent extraction (ASE) system is recommended for efficient extraction.

Experimental Protocol: Soil Analysis

  • Sample Preparation and Extraction:

    • Weigh a 10 g aliquot of the soil sample.

    • Fortify the sample with a known amount of this compound internal standard.

    • Extract the sample using an Accelerated Solvent Extraction (ASE) system with a mixture of 90:10 acetonitrile:water containing 0.1% glacial acetic acid.[2]

    • Collect the extract.

  • Extract Cleanup and Preparation for Analysis:

    • Take a 5 mL aliquot of the ASE extract and concentrate it under a stream of nitrogen using a TurboVap or similar apparatus.[2]

    • Reconstitute the dried extract in a mobile phase mix suitable for LC-MS/MS analysis (e.g., 50:50 water:methanol containing 0.05% ammonium hydroxide for negative ion mode analysis).[2]

    • Filter the reconstituted extract through a 0.2 µm filter before injection.[2]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 2.5 µm).

      • Mobile Phase A: Water with 0.05% ammonium hydroxide.

      • Mobile Phase B: Methanol with 0.05% ammonium hydroxide.

      • Gradient: A suitable gradient to achieve separation.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization: Electrospray Ionization (ESI), negative mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for both 3,5-Dichlorobenzoic Acid and this compound should be optimized.

Quantitative Data: Soil Analysis

The following table presents the performance data from a validation study of a similar dichlorobenzoic acid isomer in soil, which can be considered indicative for 3,5-Dichlorobenzoic Acid analysis.

ParameterResult
Limit of Quantitation (LOQ)0.01 mg/kg[2]
Recovery at 0.01 mg/kg (LOQ)70% - 120%
Recovery at 0.10 mg/kg (10x LOQ)70% - 120%
Linearity (R²)>0.99

Analytical Workflow for Soil Samples

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_data Data Processing Sample 10g Soil Sample Spike Spike with This compound Sample->Spike ASE Accelerated Solvent Extraction (ASE) Spike->ASE Concentrate Concentrate Extract ASE->Concentrate Reconstitute Reconstitute in Mobile Phase Mix Concentrate->Reconstitute Filter Filter (0.2 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis (ESI-, MRM) Filter->LCMS Quant Quantification using Isotope Dilution LCMS->Quant Result Final Concentration Quant->Result

Caption: Workflow for the analysis of 3,5-Dichlorobenzoic Acid in soil.

The presented methods provide robust and reliable protocols for the quantification of 3,5-Dichlorobenzoic Acid in water and soil samples. The use of this compound as an internal standard in an isotope dilution LC-MS/MS workflow ensures high accuracy and precision, making these methods suitable for routine environmental monitoring and research applications. The detailed experimental steps and performance data serve as a valuable resource for researchers, scientists, and professionals in the field of environmental analysis.

References

Application Notes and Protocols for 3,5-Dichlorobenzoic-d3 Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichlorobenzoic-d3 Acid is the deuterated form of 3,5-Dichlorobenzoic acid. Stable isotope-labeled compounds, such as this d3-analog, are critical tools in pharmaceutical research and development. Their primary application is as internal standards in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is considered the gold standard for quantitative analysis in complex biological matrices. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.

3,5-Dichlorobenzoic acid itself is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its structural relation to Tafamidis, a drug used for treating transthyretin amyloidosis. Therefore, the accurate quantification of 3,5-Dichlorobenzoic acid can be crucial for monitoring its levels as a potential impurity, a metabolite, or in pharmacokinetic studies of related compounds. These application notes provide a detailed protocol for the quantification of 3,5-Dichlorobenzoic acid in human plasma using this compound as an internal standard.

Application: Quantitative Analysis of 3,5-Dichlorobenzoic Acid in Human Plasma by LC-MS/MS

This section outlines a validated bioanalytical method for the determination of 3,5-Dichlorobenzoic acid in human plasma. This compound is employed as an internal standard (IS) to ensure high accuracy and precision.

1. Summary of Physicochemical Properties

Property3,5-Dichlorobenzoic Acid (Analyte)This compound (Internal Standard)
Molecular Formula C₇H₄Cl₂O₂C₇HD₃Cl₂O₂
Molecular Weight 191.01 g/mol 194.03 g/mol
CAS Number 51-36-51219803-99-2

2. Experimental Protocol

This protocol describes the procedure for sample preparation, LC-MS/MS analysis, and data processing.

2.1. Materials and Reagents

  • 3,5-Dichlorobenzoic acid (analytical standard)

  • This compound (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K₂EDTA as anticoagulant)

  • Polypropylene microcentrifuge tubes (1.5 mL)

2.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3,5-Dichlorobenzoic acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

2.3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 150 µL of acetonitrile (protein precipitation agent) to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

2.4. LC-MS/MS Conditions

ParameterSetting
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

2.5. Mass Spectrometry Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for quantification. The following are representative transitions that would be optimized during method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3,5-Dichlorobenzoic acid 189.0145.0 (Quantifier)1002515
189.0109.0 (Qualifier)1002520
This compound (IS) 192.0148.01002515

3. Data and Performance Characteristics

The following tables summarize the expected performance of this bioanalytical method, based on typical validation parameters.

Table 1: Calibration Curve Performance

ParameterValue
Linear Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Accuracy of Calibrators 85 - 115% of nominal

Table 2: Precision and Accuracy (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 1590 - 110< 1590 - 110
Low QC 3< 1092 - 108< 1092 - 108
Mid QC 100< 1095 - 105< 1095 - 105
High QC 800< 1095 - 105< 1095 - 105

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Analyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 385 - 9585 - 9590 - 110
High QC 80085 - 9585 - 9590 - 110

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (50 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into UHPLC s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI Ionization (Negative) a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Workflow for the quantification of 3,5-Dichlorobenzoic acid in plasma.

Role of the Internal Standard

internal_standard_role cluster_variability Sources of Analytical Variability Analyte Analyte Signal (3,5-Dichlorobenzoic acid) Ratio Analyte / IS Ratio Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Concentration Accurate Concentration Ratio->Concentration v1 Sample Preparation (e.g., recovery loss) v1->Analyte v1->IS v2 Injection Volume v2->Analyte v2->IS v3 Ionization Suppression (Matrix Effect) v3->Analyte v3->IS

Caption: How the internal standard corrects for analytical variability.

Disclaimer: This document provides a representative protocol and application note. Specific parameters, especially for mass spectrometry, must be optimized for the particular instrument and laboratory conditions. All procedures should be performed in accordance with laboratory safety guidelines.

Application Notes and Protocols for 3,5-Dichlorobenzoic-d3 Acid in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3,5-Dichlorobenzoic-d3 Acid is a deuterated stable isotope-labeled internal standard for 3,5-Dichlorobenzoic acid. In metabolomics research, particularly in quantitative studies using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. The use of a deuterated analog like this compound helps to correct for variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, including matrix effects.

Principle of Use as an Internal Standard

An ideal internal standard (IS) exhibits similar physicochemical properties to the analyte of interest. This compound is an excellent internal standard for the quantification of 3,5-Dichlorobenzoic acid because it co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source.[1] Since the deuterated standard is chemically identical to the analyte, differing only in mass, it can effectively normalize for variations in sample extraction and handling.[1]

Applications in Metabolomics

While 3,5-Dichlorobenzoic acid is not an endogenous metabolite in humans, it can be present as an environmental exposure marker or a metabolite of certain xenobiotics. Therefore, the primary application of this compound in metabolomics is for the accurate quantification of 3,5-Dichlorobenzoic acid in biological matrices such as plasma, urine, and tissue extracts. This is particularly relevant in studies focused on:

  • Exposure Assessment: Quantifying exposure to chlorinated environmental compounds.

  • Pharmacokinetics and Drug Metabolism: Studying the metabolic fate of drugs that may be metabolized to chlorinated benzoic acids.

  • Food Safety and Authenticity: Detecting and quantifying residues of herbicides or other agricultural chemicals.

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard in a targeted metabolomics workflow. Optimization will be required for specific matrices and instrumentation.

1. Preparation of Stock and Working Solutions

  • This compound Internal Standard (IS) Stock Solution:

    • Obtain this compound (CAS No. 1219803-99-2).[2]

    • Prepare a stock solution of 1 mg/mL in methanol.

  • 3,5-Dichlorobenzoic Acid Analyte Stock Solution:

    • Obtain 3,5-Dichlorobenzoic acid (CAS No. 51-36-5).[3]

    • Prepare a stock solution of 1 mg/mL in methanol.

  • Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol:water (1:1, v/v).

    • Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 1 µg/mL) in methanol.

2. Sample Preparation (Plasma)

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the working internal standard solution (e.g., 1 µg/mL) to each plasma sample, calibrator, and quality control sample.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method

The following are suggested starting conditions for method development.

ParameterSuggested Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3,5-Dichlorobenzoic acid189.9To be determinedTo be optimized
This compound192.9To be determinedTo be optimized

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

  • Perform a linear regression of the calibration curve.

  • Determine the concentration of 3,5-Dichlorobenzoic acid in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

Quantitative Data Summary

As no specific studies with quantitative data for the use of this compound as an internal standard were identified, the following table provides a template for the types of data that should be generated during method validation.

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Calibration Range To be determined based on expected concentrations
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; precision < 20%; accuracy within ±20%
Precision (%CV) < 15% for QC samples
Accuracy (% Bias) Within ±15% for QC samples
Recovery Consistent and reproducible across concentration levels
Matrix Effect To be assessed and compensated for by the internal standard

Visualizations

G General Workflow for Targeted Metabolomics using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Caption: Workflow for quantification using a deuterated internal standard.

G Conceptual Relationship for Internal Standard Correction Analyte 3,5-Dichlorobenzoic Acid Variability Experimental Variability (Sample Prep, Matrix Effects, Ionization) Analyte->Variability IS This compound IS->Variability Ratio Peak Area Ratio (Analyte / IS) Variability->Ratio affects both Quant Accurate Quantification Ratio->Quant corrects for

Caption: Role of the internal standard in correcting for experimental variability.

References

Application Notes and Protocols for the Sample Preparation of 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of 3,5-Dichlorobenzoic-d3 Acid from various biological matrices. The following methods are described: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. These techniques are essential for the accurate quantification of the analyte in complex samples prior to analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a deuterated analog of 3,5-Dichlorobenzoic acid. Isotopically labeled standards are critical in analytical chemistry, particularly in mass spectrometry-based quantification, where they are used as internal standards to correct for matrix effects and variations in sample processing. Proper sample preparation is a critical step to ensure accurate and reproducible results by removing interfering substances and concentrating the analyte of interest.

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix, the required level of cleanliness, and the desired analyte concentration. Below are protocols for three common and effective methods.

Solid-Phase Extraction (SPE)

SPE is a highly selective method for sample cleanup and concentration. For acidic compounds like this compound, a reversed-phase SPE sorbent is typically employed. The efficiency of the extraction is highly dependent on the pH of the sample.[1]

Experimental Protocol: SPE for this compound from Aqueous Samples (e.g., Urine, Plasma after dilution)

  • Sample Pre-treatment:

    • For plasma/serum samples, dilute 1:1 with water.

    • Acidify the sample to a pH of approximately 2 by adding a small volume of a suitable acid (e.g., 1M HCl or formic acid). This ensures the carboxylic acid group is protonated, increasing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18 or a polymeric equivalent).

    • Condition the cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of acidified water (pH 2). Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of acidified water (pH 2) to remove polar interferences.

    • A second wash with a weak organic solvent solution (e.g., 5-10% methanol in acidified water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the analyte from the cartridge with a small volume (e.g., 1-2 mL) of an appropriate organic solvent such as methanol or acetonitrile. The addition of a small amount of a weak base (e.g., 0.1% ammonium hydroxide) to the elution solvent can improve the recovery of acidic compounds.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for instrumental analysis.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Pretreat Pre-treatment (Acidification to pH ~2) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition Cartridge (Methanol, Acidified Water) Condition->Load Wash Wash (Acidified Water, Weak Organic) Load->Wash Elute Elute Analyte (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS or GC-MS Analysis Evaporate->Analysis LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Acidify Acidify to pH ~2 Sample->Acidify AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Organic Layer Vortex->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analysis Instrumental Analysis Evaporate->Analysis PP_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis Sample Plasma/Serum Sample AddSolvent Add Cold Organic Solvent (e.g., Acetonitrile) Sample->AddSolvent Vortex Vortex to Precipitate Proteins AddSolvent->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Analysis Direct Injection or Evaporation & Reconstitution CollectSupernatant->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzoic-d3 Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in analysis?

This compound is a deuterated form of 3,5-Dichlorobenzoic acid. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), it is primarily used as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the gold standard for quantitative analysis as it helps to correct for variability during sample preparation and analysis, including matrix effects.[1][2]

Q2: What are the key chemical properties of this compound?

PropertyValue
Molecular FormulaC₇HD₃Cl₂O₂
Molecular Weight~194.03 g/mol
AppearanceWhite to off-white solid
pKaSimilar to the non-deuterated form (~3.5)

Note: The exact molecular weight may vary slightly depending on the isotopic purity.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the analysis of this compound.

Q3: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography.

Potential Causes:

  • Secondary Interactions: The acidic carboxyl group can interact with residual silanol groups on the silica-based column packing material.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak shape distortion.

  • Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the pKa of the analyte. This ensures the compound is in its protonated, less polar form, minimizing interactions with silanol groups. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice.

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanol groups, or a polymer-based column.

  • Column Wash: Implement a robust column wash procedure between injections to remove strongly retained matrix components.

Q4: My signal intensity for this compound is low and inconsistent. How can I improve the sensitivity and reproducibility?

Poor sensitivity and reproducibility can stem from several factors, from sample preparation to mass spectrometer settings.

Potential Causes:

  • Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix can suppress the ionization of the analyte in the mass spectrometer source.

  • Suboptimal Mass Spectrometer Parameters: The cone voltage, collision energy, and other MS parameters may not be optimized for this specific compound.

  • Inefficient Extraction: The sample preparation method may not be efficiently extracting the analyte from the matrix.

Troubleshooting Steps:

  • Optimize MS Parameters: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the cone voltage and collision energy.

  • Improve Sample Preparation:

    • Solid Phase Extraction (SPE): Use an appropriate SPE sorbent to clean up the sample and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to ensure efficient recovery of the acidic analyte.

    • Protein Precipitation (PPT): While a simpler method, it may be less effective at removing matrix components compared to SPE or LLE.

  • Chromatographic Separation: Ensure that the analyte peak is well-separated from the bulk of the matrix components to minimize ion suppression.

Q5: I am using this compound as an internal standard, but my results are still showing high variability. What could be the issue?

While SIL-IS are excellent for correcting variability, certain issues can still arise.

Potential Causes:

  • Chromatographic Separation of Analyte and IS: Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts.[3] If the analyte and the internal standard are not perfectly co-eluting, they may experience different degrees of matrix effects, leading to inaccurate quantification.[3]

  • IS Concentration: The concentration of the internal standard should be appropriate for the expected concentration range of the analyte.

  • IS Stability: Ensure the internal standard is stable throughout the sample preparation and storage process.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms to ensure that the peaks for the analyte and this compound have the same retention time and peak shape. If a slight separation is observed, consider adjusting the chromatographic conditions or using a column with slightly lower resolution to ensure co-elution.

  • Optimize IS Concentration: The response of the internal standard should be sufficient and not saturate the detector.

  • Evaluate IS Addition Step: The internal standard should be added as early as possible in the sample preparation workflow to account for any losses during the entire process.

Experimental Protocol: Quantification of a Target Analyte using this compound as an Internal Standard

This section provides a general experimental protocol for the analysis of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol should be optimized for your specific analyte and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (as internal standard).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) for this compoundTo be determined by infusion (e.g., m/z 193.0)
Product Ion (Q3) for this compoundTo be determined by infusion
Dwell Time100 ms
Cone VoltageTo be optimized
Collision EnergyTo be optimized

Note: The MRM transitions for the target analyte will also need to be optimized.

3. Method Validation Parameters (Example Data)

The following table provides example acceptance criteria and typical results for a validated method.

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Precision (%CV) < 15%6.5%
Accuracy (%Bias) ± 15%-4.2%
Recovery (%) Consistent and reproducible85%
Matrix Effect (%) Within acceptable limits92%
Lower Limit of Quantification (LLOQ) Signal-to-noise > 101 ng/mL

Visual Troubleshooting Guides

Troubleshooting Workflow for Common LC-MS/MS Issues

TroubleshootingWorkflow start Analysis Issue Identified peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape sensitivity Low Sensitivity / High Variability? peak_shape->sensitivity No check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes is_issue Internal Standard Performance Issue? sensitivity->is_issue No optimize_ms Optimize MS Parameters (Infusion) sensitivity->optimize_ms Yes verify_coelution Verify Analyte/IS Co-elution is_issue->verify_coelution Yes end Issue Resolved is_issue->end No check_column Evaluate Column (Age, Type) check_ph->check_column check_contamination Check for Contamination check_column->check_contamination check_contamination->sensitivity improve_prep Improve Sample Prep (SPE/LLE) optimize_ms->improve_prep check_matrix Investigate Matrix Effects improve_prep->check_matrix check_matrix->is_issue check_is_conc Check IS Concentration verify_coelution->check_is_conc review_is_addition Review IS Addition Step check_is_conc->review_is_addition review_is_addition->end

Caption: A logical workflow for troubleshooting common issues in LC-MS/MS analysis.

Analyte and Internal Standard Relationship

Analyte_IS_Relationship cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_key Key sample Biological Sample (Analyte) add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (SPE / LLE / PPT) add_is->extraction column Ideal Co-elution Potential Chromatographic Shift extraction->column detection Quantification (Analyte/IS Ratio) column->detection ideal Ideal Scenario: Perfect co-elution ensures both analyte and IS experience the same matrix effects. shift Potential Issue: A slight shift in retention time can lead to differential matrix effects and inaccurate results.

Caption: The relationship between an analyte and its stable isotope-labeled internal standard.

References

Technical Support Center: Optimizing Mass Spectrometry for 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3,5-Dichlorobenzoic-d3 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing mass spectrometry parameters and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry ionization mode and precursor ion for this compound?

A1: For the analysis of this compound, electrospray ionization (ESI) in negative ion mode is typically employed. In this mode, the molecule readily loses a proton to form the deprotonated molecule [M-H]⁻. Given the molecular weight of this compound (C7HCl2D3O2) is approximately 194.03 g/mol , the expected precursor ion to monitor would be at m/z 193.0.

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: To determine the optimal MRM transitions, you will need to perform a product ion scan of the precursor ion (m/z 193.0). This is typically done by infusing a standard solution of this compound into the mass spectrometer and fragmenting the precursor ion at various collision energies. The most stable and abundant fragment ions (product ions) are then selected for the MRM transitions. For the non-deuterated 3,5-Dichlorobenzoic acid, a transition of m/z 191 -> 147 is commonly used, corresponding to the loss of CO2. A similar fragmentation pattern would be expected for the deuterated analog.

Q3: What are starting points for collision energy and cone voltage optimization?

A3: As a starting point for optimization, you can refer to methods developed for similar halogenated benzoic acids. For 3,5-Dichlorobenzoic acid, a collision energy of 15 V has been reported.[1] The optimal cone voltage, which influences the intensity of the precursor ion, should be determined experimentally by ramping the voltage and monitoring the precursor ion signal. A typical starting range for cone voltage is 20-50 V.

Q4: What are some common issues when using a deuterated internal standard like this compound?

A4: Common issues include:

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. This should be assessed during method development to ensure proper integration.

  • Isotopic Contribution: Ensure that the isotopic purity of the standard is high to prevent contribution to the analyte signal.

  • Signal Suppression/Enhancement: Matrix effects can still influence the ionization of the internal standard, though using a stable isotope-labeled standard significantly mitigates this.

Troubleshooting Guides

Issue: Poor or No Signal for this compound

This guide provides a systematic approach to troubleshooting poor or absent signal for your deuterated internal standard.

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalTroubleshooting start Start: Poor/No Signal check_infusion Step 1: Infuse Standard Directly start->check_infusion signal_ok Signal Observed? check_infusion->signal_ok check_lc Step 2: Check LC System - Column Integrity - Mobile Phase - Connections signal_ok->check_lc Yes no_signal No Signal Observed signal_ok->no_signal No issue_resolved Issue Resolved check_lc->issue_resolved contact_support Contact Support check_lc->contact_support check_ms Step 3: Check MS Parameters - Ionization Mode (Negative) - Precursor Ion (m/z 193.0) - Gas Flows no_signal->check_ms check_ms->issue_resolved check_ms->contact_support

Caption: Troubleshooting workflow for low signal of this compound.

Step-by-Step Guide:

  • Direct Infusion: Bypass the LC system and directly infuse a known concentration of the this compound standard into the mass spectrometer.

    • If a signal is observed: The issue likely lies with the LC system (column, mobile phase, tubing). Proceed to Step 2.

    • If no signal is observed: The issue is likely with the mass spectrometer settings or the standard itself. Proceed to Step 3.

  • LC System Check:

    • Column: Ensure the column is not clogged and is appropriate for the analysis.

    • Mobile Phase: Verify the composition and pH of the mobile phase. For acidic compounds like this, a mobile phase with a low pH (e.g., containing formic acid) is often used.

    • Connections: Check all tubing and connections for leaks or blockages.

  • Mass Spectrometer Parameter Check:

    • Ionization Mode: Confirm the instrument is operating in negative electrospray ionization (ESI-) mode.

    • Precursor Ion: Double-check that the correct precursor ion (m/z 193.0) is being monitored.

    • Gas Flows: Ensure nebulizer and drying gas flows are at appropriate levels.

    • Source Cleanliness: A dirty ion source can lead to poor sensitivity. Follow the manufacturer's instructions for cleaning.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol outlines the steps to determine the optimal MRM transitions and associated voltages/energies for this compound.

Workflow for MS Parameter Optimization

MS_Optimization_Workflow cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_finalization Method Finalization infuse Infuse 1 µg/mL Standard cone_voltage Optimize Cone Voltage for Precursor Ion (m/z 193.0) infuse->cone_voltage product_ion_scan Perform Product Ion Scan cone_voltage->product_ion_scan select_fragments Select Abundant and Stable Product Ions product_ion_scan->select_fragments collision_energy Optimize Collision Energy for Each Transition select_fragments->collision_energy define_mrm Define MRM Transitions in Acquisition Method collision_energy->define_mrm

Caption: Workflow for optimizing MS parameters for this compound.

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Cone Voltage Optimization: While monitoring the precursor ion (m/z 193.0) in negative ESI mode, ramp the cone (or capillary) voltage (e.g., from 10 V to 80 V) to find the voltage that produces the maximum signal intensity.

  • Product Ion Scan: Set the cone voltage to the optimized value and perform a product ion scan. Fragment the precursor ion (m/z 193.0) across a range of collision energies (e.g., 5-40 eV).

  • Product Ion Selection: Identify the most abundant and stable product ions from the product ion scan.

  • Collision Energy Optimization: For each selected product ion, perform a collision energy ramp to determine the energy that yields the highest intensity for that specific fragment.

  • Method Integration: Input the optimized precursor ion, product ions, cone voltage, and collision energies into your LC-MS/MS acquisition method.

Quantitative Data Summary

The following tables provide starting parameters for the analysis of 3,5-Dichlorobenzoic acid and its deuterated analog. These should be optimized for your specific instrumentation and experimental conditions.

Table 1: Mass Spectrometry Parameters for 3,5-Dichlorobenzoic Acid

ParameterValueReference
Ionization ModeESI NegativeN/A
Precursor Ion (m/z)191.0[1]
Product Ion (m/z)147.0[1]
Collision Energy (V)15[1]

Table 2: Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted Value
Ionization ModeESI Negative
Precursor Ion (m/z)193.0
Product Ion (m/z)149.0 (predicted)
Collision Energy (V)15 (starting point)

Note: The product ion for the deuterated standard is predicted based on the neutral loss of CO2, similar to the non-deuterated form. This should be confirmed experimentally.

References

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid Signal Intensity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dichlorobenzoic-d3 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of its signal intensity in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound in LC-MS analysis?

Low signal intensity for this compound can stem from several factors, broadly categorized as issues related to the sample, the liquid chromatography method, or the mass spectrometer settings. Common culprits include:

  • Suboptimal Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization efficiency of acidic compounds like this compound.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte in the mass spectrometer's source.

  • Inadequate Ionization Source Parameters: The settings of the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, may not be optimized for this specific compound.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks lead to a lower signal-to-noise ratio.

  • Low Analyte Concentration: The concentration of the analyte in the sample may be below the detection limits of the instrument under the current method.

  • Instrument Contamination: Contamination in the LC system or mass spectrometer can lead to ion suppression and a high background signal.

Q2: How does the mobile phase pH affect the signal intensity of this compound?

The mobile phase pH is a critical parameter for optimizing the signal intensity of ionizable compounds. For an acidic compound like this compound, a lower pH (below its pKa) will keep it in its neutral, non-ionized form, leading to better retention on a reversed-phase column.[1] However, for efficient ionization by electrospray in negative mode (ESI-), the molecule needs to be deprotonated. Therefore, a mobile phase pH slightly above the pKa of the analyte can enhance deprotonation and improve signal intensity. A balance must be struck between chromatographic retention and ionization efficiency.

Q3: What is the "matrix effect," and how can it be minimized for this compound?

The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[2][3][4] This can either suppress or enhance the signal of this compound. Phospholipids in plasma samples are a common source of matrix effects.[4]

Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components before LC-MS analysis.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components is crucial.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard: As this compound is a deuterated standard, it is designed to co-elute with the non-labeled analyte and experience similar matrix effects, allowing for accurate quantification despite signal suppression.

Q4: Can derivatization improve the signal intensity of this compound?

Yes, chemical derivatization can significantly enhance the signal intensity of carboxylic acids.[2][5] Derivatization can improve ionization efficiency, enhance chromatographic retention, and improve peak shape. For carboxylic acids, reagents that introduce a permanently charged group or a more easily ionizable moiety can lead to substantial increases in signal intensity, sometimes by orders of magnitude.

Troubleshooting Guides

Guide 1: Low or No Signal for this compound

This guide provides a step-by-step approach to troubleshooting low or absent signal for your deuterated internal standard.

Low_Signal_Troubleshooting cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Integrity Checks start Low or No Signal Detected check_ms Verify MS Instrument Performance start->check_ms check_lc Evaluate LC System and Method check_ms->check_lc MS OK ms1 1. Check tuning and calibration. Ensure the instrument is calibrated for the correct mass range. check_ms->ms1 check_sample Investigate Sample Integrity check_lc->check_sample LC OK lc1 1. Verify mobile phase composition and pH. Ensure correct preparation. check_lc->lc1 solution Signal Improved check_sample->solution Sample OK sample1 1. Confirm correct concentration of the this compound standard. check_sample->sample1 ms2 2. Optimize ESI source parameters. (Capillary voltage, gas flow, temperature) ms1->ms2 ms3 3. Clean the ion source. Contamination can suppress the signal. ms2->ms3 lc2 2. Check for leaks in the LC system. lc1->lc2 lc3 3. Inspect the column for degradation or blockage. lc2->lc3 sample2 2. Evaluate for matrix effects. Analyze a clean standard vs. a matrix-spiked standard. sample1->sample2 sample3 3. Consider derivatization for significant signal enhancement. sample2->sample3 Poor_Peak_Shape_Troubleshooting cluster_column Column and Hardware cluster_mobile_phase Mobile Phase cluster_sample_solvent Sample Solvent start Poor Peak Shape (Tailing or Broad) check_column Inspect Column and Connections start->check_column check_mobile_phase Review Mobile Phase check_column->check_mobile_phase Column OK col1 1. Check for column void or degradation. Replace if necessary. check_column->col1 check_sample_solvent Assess Sample Solvent check_mobile_phase->check_sample_solvent Mobile Phase OK mp1 1. Ensure mobile phase pH is appropriate for the column and analyte. check_mobile_phase->mp1 solution Peak Shape Improved check_sample_solvent->solution Solvent OK ss1 1. Ensure sample solvent is compatible with the mobile phase. check_sample_solvent->ss1 col2 2. Ensure fittings are tight and there are no leaks. col1->col2 col3 3. Check for blockages in the frit or tubing. col2->col3 mp2 2. Check for buffer precipitation. mp1->mp2 mp3 3. Degas the mobile phase to remove air bubbles. mp2->mp3 ss2 2. Inject a smaller volume to reduce solvent mismatch effects. ss1->ss2

References

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 3,5-Dichlorobenzoic-d3 Acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for an acidic compound like this compound?

Peak tailing for acidic analytes is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase. In reverse-phase chromatography, the primary issue is the interaction of the acidic carboxyl group with free silanol groups on the silica-based column packing material. These silanol groups (Si-OH) are acidic and can exist in an ionized state (Si-O-), leading to strong interactions with acidic compounds, which delays their elution and results in a tailed peak.

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, the analyte will exist in its anionic (carboxylate) form, which has a strong affinity for any available positive sites on the stationary phase or for the silanol groups.

  • Dead Volume: Excessive tubing length or poor connections in the HPLC system can cause peak broadening and tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor for achieving a symmetrical peak shape for acidic compounds. To minimize peak tailing, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the analyte. The pKa of 3,5-Dichlorobenzoic acid is approximately 3.8. Therefore, the mobile phase pH should be maintained at or below 2.3 to ensure the analyte is in its neutral, protonated form. This neutral form will have minimal secondary ionic interactions with the silica support, leading to a more symmetrical peak.

Q3: Can my choice of column impact peak tailing for this analyte?

Absolutely. The choice of HPLC column is critical.

  • End-Capping: Modern columns often feature "end-capping," a process that chemically bonds a small silane (like trimethylsilane) to the accessible silanol groups, effectively shielding them. Using a well-end-capped column is highly recommended for analyzing acidic compounds.

  • Column Type: Consider using a column with a different stationary phase chemistry, such as a polymer-based or a hybrid silica-polymer column, which have fewer or no exposed silanol groups.

  • Column Age: An older column may have stationary phase degradation, exposing more silanol groups and leading to increased tailing. If performance degrades, replacing the column is a necessary step.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing issues. Follow the steps sequentially to identify the root cause.

G start Peak Tailing Observed for This compound check_mobile_phase Step 1: Verify Mobile Phase start->check_mobile_phase ph_low Is pH <= 2.3? check_mobile_phase->ph_low adjust_ph Action: Lower pH with 0.1% Formic or Phosphoric Acid ph_low->adjust_ph No check_column Step 2: Evaluate Column ph_low->check_column Yes adjust_ph->check_column end_capped Is column well end-capped and in good condition? check_column->end_capped flush_column Action: Flush column with strong solvent (e.g., Isopropanol) end_capped->flush_column No / Unsure check_system Step 3: Inspect HPLC System end_capped->check_system Yes replace_column Action: Replace with a new, end-capped column flush_column->replace_column end_bad Issue Persists: Contact Support flush_column->end_bad replace_column->check_system dead_volume Are fittings and tubing optimized to reduce dead volume? check_system->dead_volume fix_fittings Action: Check and tighten all fittings. Use narrow-bore tubing. dead_volume->fix_fittings No end_good Peak Shape Improved dead_volume->end_good Yes fix_fittings->end_good

Caption: A workflow for troubleshooting peak tailing.

Guide 2: Understanding the Mechanism of Peak Tailing

The following diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for acidic analytes.

G Mechanism of Silanol Interaction with Acidic Analytes cluster_0 Ideal Elution (Analyte Neutral) cluster_1 Peak Tailing (Analyte Ionized) A R-COOH C Symmetrical Peak A->C No Interaction B Si-O-H B->C Minimal Interaction D R-COO- E Si-O-H D->E Strong Ionic Interaction F Tailing Peak E->F Delayed Elution

Caption: Interaction of acidic analytes with silanol groups.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry of an acidic compound like this compound (pKa ≈ 3.8). Data is representative.

Mobile Phase Additive (in Acetonitrile/Water)Resulting pHExpected Peak Asymmetry (As)Peak Shape Quality
None~6.5> 2.0Very Poor (Severe Tailing)
0.1% Acetic Acid~3.41.5 - 1.8Poor to Moderate
0.1% Formic Acid ~2.7 1.1 - 1.3 Good
0.1% Phosphoric Acid ~2.1 1.0 - 1.2 Excellent

Peak Asymmetry (As) is calculated as the ratio of the distance from the peak midpoint to the trailing edge and the distance from the leading edge to the peak midpoint at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Experimental Protocols

Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

Materials:

  • HPLC system with UV or MS detector

  • C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile/Water)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Mobile phase additives: Formic acid, Phosphoric acid

Procedure:

  • Prepare Mobile Phase A: HPLC-grade Water.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

  • Initial Conditions (No Additive):

    • Set the mobile phase composition to 50% A and 50% B.

    • Equilibrate the column for 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Measure the peak asymmetry factor.

  • Test with Formic Acid:

    • Prepare a new Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water (0.1% v/v).

    • Flush the system and equilibrate the column with the new mobile phase (50% A / 50% B) for 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Measure the peak asymmetry factor and compare it to the initial conditions.

  • Test with Phosphoric Acid (if necessary):

    • If tailing persists, prepare a new Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water (0.1% v/v).

    • Flush the system and equilibrate the column with this mobile phase (50% A / 50% B) for 15 minutes.

    • Inject the standard solution and record the chromatogram.

    • Measure the peak asymmetry factor.

Analysis:

Compare the peak asymmetry values obtained from the different mobile phases. The condition that provides a value closest to 1.0 is the optimal choice for minimizing peak tailing for this compound. The results should clearly demonstrate that lowering the pH significantly improves peak shape.

Technical Support Center: Quantification of 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantification of 3,5-Dichlorobenzoic-d3 Acid using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results for this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds present in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[1] The primary cause is the presence of endogenous matrix components like phospholipids, salts, and proteins that are not completely removed during sample preparation.[1]

Q2: I am using this compound as a stable isotope-labeled internal standard (SIL-IS). Shouldn't this automatically correct for matrix effects?

A2: While SIL-IS are the gold standard for compensating for matrix effects, they may not always provide complete correction.[2] For a SIL-IS to be effective, it must co-elute with the analyte and experience the same degree of ion suppression or enhancement.[3] However, differences in the physicochemical properties between the analyte and its deuterated internal standard can sometimes lead to slight chromatographic separation, resulting in differential matrix effects and compromising the accuracy of the results.

Q3: What are the common sample preparation techniques to minimize matrix effects for acidic compounds like 3,5-Dichlorobenzoic acid in plasma or urine?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Common techniques for acidic compounds in biological matrices include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[4] While quick, it may not provide the cleanest extracts, and significant matrix effects can remain.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. For acidic compounds, adjusting the pH of the aqueous sample to below the pKa will keep the analyte in its neutral form, facilitating its extraction into an organic solvent.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. For acidic compounds, mixed-mode or polymer-based SPE cartridges are often effective.[4][6]

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method .[7][8] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase).[7] The matrix effect is calculated as a percentage, with values less than 100% indicating ion suppression and values greater than 100% indicating ion enhancement.

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

This issue is often a primary indicator of unmanaged matrix effects.

Troubleshooting Steps:

  • Evaluate Matrix Effect Quantitatively: Perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section to determine the magnitude of ion suppression or enhancement.

  • Review Sample Preparation: If significant matrix effects are observed, your sample preparation method may be insufficient.

    • If using protein precipitation , consider switching to LLE or SPE for a cleaner extract.[9]

    • If using LLE , optimize the extraction solvent and pH to improve the recovery of 3,5-Dichlorobenzoic acid and the removal of interferences.

    • If using SPE , ensure the chosen sorbent and wash/elution conditions are optimal for your analyte and matrix.

  • Optimize Chromatography:

    • Modify the mobile phase composition or gradient to better separate 3,5-Dichlorobenzoic acid from co-eluting matrix components.[5]

    • Consider a different stationary phase that may offer alternative selectivity.

Issue 2: The response of the internal standard (this compound) is highly variable across different samples.

High variability in the internal standard signal suggests that it is experiencing inconsistent matrix effects.

Troubleshooting Steps:

  • Investigate Co-elution: Ensure that the deuterated internal standard and the native analyte are co-eluting. Even small shifts in retention time can expose them to different matrix components.

  • Assess Different Lots of Matrix: Evaluate the matrix effect across at least six different lots of the biological matrix (e.g., plasma from different donors) to check for lot-to-lot variability.[8]

  • Improve Sample Cleanup: A more rigorous sample preparation method (e.g., switching from LLE to SPE) can provide a more consistent extract and reduce the variability of the internal standard response.[4]

Quantitative Data Summary

The following table summarizes typical acceptance criteria for bioanalytical method validation, which are used to assess the impact of matrix effects on the quantification of this compound.

ParameterLow Concentration QCMedium & High Concentration QCAcceptance Criteria
Intra-day Precision (%CV) ≤20%≤15%[10][11]
Inter-day Precision (%CV) ≤20%≤15%[10][11]
Accuracy (% bias) Within ±20% of nominalWithin ±15% of nominal[10][11]
Matrix Factor (MF) CV ≤15% across lotsCV ≤15% across lots[8]
IS-Normalized MF CV ≤15% across lotsCV ≤15% across lots[8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol details the steps to quantify the matrix effect for 3,5-Dichlorobenzoic acid.

  • Prepare Blank Matrix Extract:

    • Take a blank sample of the biological matrix (e.g., 100 µL of plasma).

    • Process it using your validated sample preparation method (e.g., LLE or SPE) without the addition of the analyte or internal standard.

    • Evaporate the final extract to dryness and reconstitute in 100 µL of mobile phase. This is your "Extracted Blank Matrix".

  • Prepare Post-Spike Sample (Set A):

    • To the "Extracted Blank Matrix," add a known amount of 3,5-Dichlorobenzoic acid and this compound to achieve a specific concentration (e.g., low and high QC concentrations).

  • Prepare Neat Solution Sample (Set B):

    • In a clean vial, prepare a solution of 3,5-Dichlorobenzoic acid and this compound in the mobile phase at the same concentration as "Set A".

  • Analysis and Calculation:

    • Inject both sets of samples into the LC-MS/MS system and record the peak areas.

    • Calculate the Matrix Factor (MF) for the analyte and the internal standard:

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF_analyte / MF_internal_standard

A value close to 1 for the IS-Normalized MF indicates that the internal standard is effectively compensating for the matrix effect.[8]

Visualizations

MatrixEffectWorkflow cluster_start Start: Method Development cluster_assessment Matrix Effect Assessment cluster_troubleshooting Troubleshooting cluster_validation Validation start Develop LC-MS/MS Method for 3,5-Dichlorobenzoic Acid and IS assess Perform Post-Extraction Spike Experiment start->assess calc_mf Calculate Matrix Factor (MF) and IS-Normalized MF assess->calc_mf decision IS-Normalized MF CV <= 15%? calc_mf->decision optimize_prep Optimize Sample Preparation (e.g., LLE, SPE) decision->optimize_prep No validate Proceed with Method Validation decision->validate Yes optimize_chrom Optimize Chromatography (Gradient, Column) optimize_prep->optimize_chrom optimize_chrom->assess

Caption: Workflow for assessing and troubleshooting matrix effects.

TroubleshootingLogic start Inaccurate or Imprecise Results check_is Check IS Performance (Variability, Co-elution) start->check_is quant_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quant_me high_me Significant Matrix Effect? quant_me->high_me improve_sp Improve Sample Prep (LLE, SPE) high_me->improve_sp Yes improve_lc Improve Chromatography high_me->improve_lc Yes reassess Re-assess Matrix Effect high_me->reassess No, check other method parameters improve_sp->reassess improve_lc->reassess

Caption: Logic diagram for troubleshooting poor quantitative performance.

References

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3,5-Dichlorobenzoic-d3 Acid in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, particularly when used as an internal standard in mass spectrometry-based analyses.

FAQ 1: I am seeing a peak at the mass-to-charge ratio (m/z) of the unlabeled 3,5-Dichlorobenzoic acid in my this compound standard. Is my standard contaminated?

It is not uncommon for deuterated standards to contain a small percentage of the unlabeled analyte. This can be due to incomplete deuteration during synthesis or isotopic back-exchange. The key is to determine if the level of the unlabeled compound will interfere with the quantification of your target analyte.

Troubleshooting Steps:

  • Assess Isotopic Purity: The isotopic purity of your standard should be provided by the manufacturer. If not, you can assess it by injecting a high-concentration solution of the this compound standard alone and measuring the peak area of both the deuterated and non-deuterated forms.[1][2][3][4]

  • Evaluate Contribution to Analyte Signal: Calculate the potential contribution of the unlabeled impurity in your internal standard to the signal of your actual analyte, especially at the lower limit of quantification (LLOQ). If this contribution is significant, you may need to source a standard with higher isotopic purity or adjust your calibration curve accordingly.

  • Consider Isotopic Exchange: Deuterium atoms on an aromatic ring are generally stable, but back-exchange can occur under certain pH and temperature conditions, especially if the deuterium is in a labile position.[5] Ensure your sample preparation and storage conditions are optimized to minimize this phenomenon.

FAQ 2: The retention time of my this compound internal standard is slightly different from the native analyte. Is this normal?

Yes, a slight shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon in chromatography.[6] This is often referred to as an "isotopic effect" and is more pronounced with a higher number of deuterium substitutions. While often minor, this can be problematic if the shift is significant or variable.

Troubleshooting Steps:

  • Confirm Co-elution Window: Ensure that the retention time difference does not lead to differential matrix effects. If the native analyte and the internal standard elute in regions with different levels of ion suppression or enhancement, the accuracy of your quantification will be compromised.

  • Optimize Chromatography: Adjusting the chromatographic gradient or temperature may help to minimize the retention time difference.

  • Use a Narrower Integration Window: If the shift is consistent, ensure your peak integration windows are set appropriately for both the analyte and the internal standard.

FAQ 3: The response of my this compound internal standard is highly variable across my sample batch. What could be the cause?

High variability in the internal standard response is a common issue in LC-MS/MS analysis and can stem from several sources.[7][8][9][10][11]

Troubleshooting Workflow:

A High Internal Standard Variability Observed B Investigate Sample Preparation A->B F Investigate LC-MS System Performance A->F I Review Data Processing A->I C Check for Inconsistent Pipetting/Dispensing B->C D Evaluate Matrix Effects B->D E Assess for Incomplete Extraction B->E G Check for Injection Volume Inconsistency F->G H Inspect for Ion Source Contamination/Instability F->H J Verify Peak Integration Parameters I->J

Caption: Troubleshooting workflow for high internal standard variability.

Quantitative Data Summary

The isotopic purity of commercially available deuterated standards can vary. Below is a table summarizing typical isotopic purity levels and potential retention time shifts. Note that these are generalized values and specific batches should be verified.

ParameterTypical Value/RangeNotes
Isotopic Purity (% Deuteration) >98%This indicates that less than 2% of the compound is the unlabeled form. For highly sensitive assays, a purity of >99% may be required.[1]
Unlabeled Compound (M+0) Presence < 1-2%The amount of the non-deuterated analog present in the standard.
Retention Time Shift (vs. Unlabeled) 0.05 - 0.2 minutesThis is dependent on the chromatographic conditions and the number of deuterium atoms. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6]

Experimental Protocols

General Protocol for the Analysis of Chlorinated Herbicides in Water using this compound as an Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for your particular instrumentation and target analytes.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Acidify 500 mL of the water sample to a pH of approximately 3 with a suitable acid (e.g., formic acid).

  • Add a known concentration of this compound internal standard to the sample.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.[12]

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a solution of 5% methanol in acidified water to remove interferences.

  • Elute the analytes and the internal standard with methanol.[12]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase over a suitable time to ensure separation of the target analytes.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for acidic compounds.[13]

    • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The specific precursor and product ion transitions for both the analyte and this compound need to be optimized.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Collect Water Sample B Acidify and Add Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elute and Reconstitute C->D E LC-MS/MS Analysis D->E F Peak Integration and Quantification E->F G Report Results F->G cluster_reagents Reagents & Solvents cluster_labware Labware & Equipment cluster_environment Environment & Handling A Contamination Sources B Solvent Impurities A->B C Contaminated Reagents A->C D Improperly Cleaned Glassware A->D E Leaching from Plasticware A->E F Pipette Tip Cross-Contamination A->F G Airborne Particulates A->G H Analyst-Introduced Contamination A->H

References

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3,5-Dichlorobenzoic-d3 Acid in solution.

Frequently Asked Questions (FAQs)

1. What is the recommended procedure for preparing a stock solution of this compound?

To prepare a stock solution, it is recommended to dissolve the solid this compound in a high-purity organic solvent. Given its limited solubility in water, suitable solvents include methanol, acetonitrile, or dimethyl sulfoxide (DMSO). For quantitative applications, it is crucial to use a precise weighing method and to record the exact concentration.

2. What are the recommended storage conditions for solid this compound and its solutions?

Proper storage is critical to maintain the integrity of the compound. The following conditions are recommended:

FormStorage TemperatureDurationContainer
Solid Powder -20°CUp to 3 yearsTightly sealed, light-resistant container
4°CUp to 2 yearsTightly sealed, light-resistant container
Stock Solution -80°CUp to 6 monthsAmber glass vials with PTFE-lined caps
-20°CUp to 1 monthAmber glass vials with PTFE-lined caps

To prevent contamination and degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

3. Is this compound stable in aqueous solutions?

This compound has low solubility in water. While it may be stable for short periods in neutral aqueous solutions as part of a mobile phase, long-term storage in aqueous media is not recommended. The presence of water can lead to slow hydrolysis of chlorinated aromatic compounds, potentially forming hydrochloric acid (HCl), which can alter the pH and degrade the compound.[1] It is best practice to prepare fresh dilutions in the mobile phase from a stock solution in organic solvent for daily use.

4. Can deuterium atoms on the aromatic ring exchange with hydrogen atoms from the solvent?

Deuterium atoms on an aromatic ring are generally stable under neutral and acidic conditions. However, prolonged exposure to strongly basic conditions or certain catalytic surfaces could potentially facilitate hydrogen-deuterium (H/D) exchange.[2][3] It is recommended to avoid storing the compound in basic solutions for extended periods. When used as an internal standard in LC-MS, the short exposure time to mobile phases typically does not result in significant H/D exchange.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound.

Issue 1: Variability in Internal Standard Peak Area in LC-MS Analysis

Possible Causes:

  • Inconsistent Pipetting: Inaccurate addition of the internal standard to samples, calibrators, and quality controls.

  • Evaporation of Solvent: Leaving solutions uncapped for extended periods, leading to changes in concentration.

  • Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, especially at low concentrations.

  • Degradation: The compound may be degrading in the prepared solution.

  • Instrumental Variability: Issues with the autosampler, injector, or ion source.

Troubleshooting Steps:

start Variable Internal Standard Peak Area check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting check_evaporation Ensure Vials are Capped and Stored Properly check_pipetting->check_evaporation If pipetting is consistent check_adsorption Use Silanized Glassware or Polypropylene Vials check_evaporation->check_adsorption If storage is correct check_solution_prep Prepare Fresh Working Solutions check_adsorption->check_solution_prep If adsorption is minimized check_instrument Run Instrument Performance Qualification check_solution_prep->check_instrument If fresh solution does not resolve issue

Caption: Troubleshooting workflow for inconsistent internal standard peak area.

Issue 2: Chromatographic Peak Tailing or Splitting

Possible Causes:

  • Poor Solubility in Mobile Phase: The compound may be precipitating on the column.

  • Column Overload: Injecting too high a concentration of the standard.

  • Secondary Interactions: Interaction of the acidic analyte with active sites on the column.

  • Column Degradation: The column performance has deteriorated.

Troubleshooting Steps:

  • Decrease Injection Concentration: Dilute the sample and reinject.

  • Modify Mobile Phase: Increase the organic solvent content or add a small amount of a stronger solvent to improve solubility.

  • Check pH of Mobile Phase: For this acidic compound, a mobile phase with a pH below its pKa (~3.5) will keep it in its neutral form and may improve peak shape.

  • Use a New Column: If the problem persists, the column may need to be replaced.

Issue 3: Unexpected Loss of Signal or Compound Degradation

Possible Causes:

  • pH Instability: Exposure to high pH can lead to degradation.

  • Photodegradation: Exposure to UV light can degrade chlorinated aromatic compounds.

  • Reaction with Other Sample Components: The compound may react with other chemicals in the sample matrix.

Troubleshooting Steps:

  • Control pH: Ensure all solutions are maintained at a neutral or slightly acidic pH.

  • Protect from Light: Store solutions in amber vials and minimize exposure to direct light.

  • Matrix Effects Evaluation: Perform a standard addition experiment to see if the sample matrix is affecting the signal.

Experimental Protocols

Protocol: Preparation of Internal Standard Working Solution for LC-MS

This protocol describes the preparation of a 1 µg/mL working solution of this compound.

Materials:

  • This compound solid

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials

Procedure:

  • Prepare 100 µg/mL Stock Solution:

    • Accurately weigh approximately 1 mg of this compound solid.

    • Record the exact weight.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the solid in a small amount of methanol and then bring the volume to the mark with methanol.

    • Mix thoroughly by inverting the flask several times.

    • Calculate the precise concentration based on the actual weight.

  • Prepare 1 µg/mL Working Solution:

    • Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly.

  • Storage:

    • Transfer the working solution to amber glass vials.

    • Store at -20°C for short-term use or -80°C for longer-term storage.

Visualizations

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample spike Spike Sample with Internal Standard sample->spike is_stock Internal Standard Stock Solution is_stock->spike extract Perform Sample Extraction (e.g., SPE, LLE) spike->extract inject Inject Extract into LC-MS extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas (Analyte and Internal Standard) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Analyte using Calibration Curve ratio->quantify

Caption: General workflow for quantitative analysis using an internal standard.[4][5][6]

References

Troubleshooting isotopic exchange in 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to isotopic exchange and ensure the integrity of your deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent). For this compound, the three deuterium atoms are on the aromatic ring. While C-D bonds on an aromatic ring are generally stable, they can undergo exchange under certain conditions, compromising the isotopic purity of the standard. This can lead to inaccurate quantification in analytical methods like LC-MS, as the deuterated internal standard may convert to the unlabeled analyte.[1][2]

Q2: I'm observing a loss of deuterium in my standard. What are the most likely causes?

Loss of deuterium from an aromatic ring, often called back-exchange, can be influenced by several factors:

  • pH: Both highly acidic and basic conditions can promote H/D exchange. For aromatic compounds, acidic conditions are a common concern, especially with prolonged exposure.[3]

  • Temperature: Elevated temperatures during sample preparation, storage, or analysis can accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms that can exchange with the deuterium on your standard. The composition of your sample matrix and LC-MS mobile phase is critical.[1]

  • Catalysts: The presence of certain metals or catalysts can facilitate the exchange process.[4][5]

Q3: What are the recommended storage conditions for this compound solutions?

To minimize the risk of isotopic exchange during storage, follow these guidelines:

  • Solvent: Prepare stock solutions in a non-protic or aprotic solvent if possible. If an aqueous or alcohol-based solvent is necessary, use it fresh and minimize storage time. Methanol is a common choice for initial stock solutions.[6]

  • Temperature: Store solutions at low temperatures, typically 4°C for short-term and -20°C or lower for long-term storage.[3][6]

  • pH: Ensure the storage solvent is neutral. Avoid acidic or basic conditions.

  • Container: Use amber vials to protect from light, which can sometimes catalyze degradation or exchange reactions.

Q4: Can my LC-MS analytical method induce back-exchange?

Yes, the conditions within your LC-MS system can contribute to deuterium loss. Key areas to investigate include:

  • Mobile Phase: Acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid) are common in reversed-phase chromatography and can promote back-exchange, especially if the column temperature is elevated.[7][8]

  • Ion Source: High temperatures in the mass spectrometer's ion source can potentially cause in-source exchange, although this is less common for C-D bonds than for more labile deuterons (e.g., on -OH or -NH groups).

  • Column Temperature: To minimize on-column exchange, it is often recommended to keep the LC column cool, sometimes even in an ice bath.[7][8]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving issues with isotopic exchange.

Guide 1: Diagnosing Deuterium Loss

If you suspect your this compound standard is undergoing isotopic exchange, follow this workflow to diagnose the problem.

G start Observation: Loss of d3 signal or increase in d0 signal check_storage 1. Verify Storage Conditions start->check_storage storage_issue Issue Found: - Incorrect solvent? - High temperature? - Long storage time? check_storage->storage_issue check_prep 2. Examine Sample Preparation prep_issue Issue Found: - High temp incubation? - Extreme pH during extraction? check_prep->prep_issue check_lcms 3. Investigate LC-MS Method lcms_issue Issue Found: - Acidic mobile phase? - High column temp? check_lcms->lcms_issue storage_issue->check_prep No solution_storage Solution: - Use fresh standards - Store at ≤ -20°C - Use aprotic solvent storage_issue->solution_storage Yes prep_issue->check_lcms No solution_prep Solution: - Minimize incubation time - Maintain neutral pH - Process on ice prep_issue->solution_prep Yes solution_lcms Solution: - Reduce mobile phase acid - Lower column temp - Shorten run time lcms_issue->solution_lcms Yes end_node Problem Resolved lcms_issue->end_node No (Contact Support) solution_storage->end_node solution_prep->end_node solution_lcms->end_node

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Guide 2: Interpreting Mass Spectrometry Data
  • Symptom: The peak area for your d3 internal standard (IS) is decreasing over a batch run, while the peak area for the unlabeled (d0) analyte is unexpectedly increasing in blank samples.

  • Analysis: This pattern strongly suggests that the d3-IS is converting to the d0-analyte.[1] You should see a mass shift of -3 Da in your mass spectrum. For 3,5-Dichlorobenzoic acid (unlabeled MW ≈ 191.0 g/mol ), you would be monitoring the transition from the d3-IS (M+3) to the d0-analyte (M).

  • Action:

    • Analyze a fresh vs. old standard: Directly compare the mass spectrum of a freshly prepared standard solution with one that has been stored or used in your matrix.

    • Monitor for intermediates: Look for partially exchanged species (d2 and d1). The presence of these intermediates confirms an exchange process is occurring.

    • Parent Ion Scan: If your instrument allows, perform a parent ion scan to identify all precursor masses that fragment to a common product ion. This can reveal the presence of d2, d1, and d0 species originating from your standard.[3]

Data Summary

The stability of deuterated standards is highly dependent on the specific experimental conditions. The following table summarizes the expected stability of deuterium on an aromatic ring under various conditions.

Parameter Condition Risk of Isotopic Exchange Recommendation
pH < 4 or > 9HighMaintain solutions at a neutral pH (6-8) whenever possible.
5 - 8LowOptimal range for stability in aqueous solutions.
Temperature > 40°CHighAvoid heating samples. Keep autosampler and columns cool (e.g., 4-10°C).
4 - 25°CModerateSuitable for short-term handling and analysis.
< -20°CLowRecommended for long-term storage of stock solutions.
Solvent Protic (Water, Methanol)Moderate to HighUse fresh solutions. Minimize time standard spends in these solvents.
Aprotic (Acetonitrile, THF)LowPreferred for stock solutions and sample dilution where compatible.

Experimental Protocols

Protocol 1: Stability Test of this compound in Analytical Mobile Phase

This protocol is designed to determine if the LC-MS mobile phase is causing isotopic back-exchange.

Objective: To quantify the percentage of deuterium loss when the deuterated standard is incubated in the mobile phase over time.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile).

  • LC-MS grade mobile phase A (e.g., 0.1% Formic Acid in Water).

  • LC-MS grade mobile phase B (e.g., 0.1% Formic Acid in Acetonitrile).

  • Autosampler vials.

  • LC-MS system.

Procedure:

  • Prepare Test Solution: Create a working solution of this compound at a typical analytical concentration (e.g., 100 ng/mL) in your initial mobile phase composition (e.g., 95% A, 5% B).

  • Time Points: Aliquot this solution into multiple autosampler vials, one for each time point (e.g., T=0, 2, 4, 8, 12, 24 hours).

  • Incubation: Store the vials in the LC autosampler set to its standard operating temperature (e.g., 10°C).

  • Analysis:

    • Immediately inject the T=0 sample and acquire data.

    • Inject subsequent samples at their designated time points.

    • For each time point, record the peak areas for the d3-standard and the d0-analyte.

  • Calculation:

    • Calculate the percentage of back-exchange at each time point (Tx) using the following formula: % Exchange = [Area(d0) at Tx / (Area(d0) at Tx + Area(d3) at Tx)] * 100

    • Note: This assumes no initial d0 contamination. If present, subtract the T=0 % value from all subsequent time points.

  • Evaluation: A significant increase in the % Exchange over time indicates that the mobile phase is causing deuterium loss. Consider lowering the acid concentration or the column/autosampler temperature.

G prep_sol 1. Prepare Test Solution (d3-Standard in Mobile Phase) aliquot 2. Aliquot into Vials (T=0, 2, 4, 8... hrs) prep_sol->aliquot incubate 3. Incubate in Autosampler aliquot->incubate inject 4. Inject at each Time Point incubate->inject analyze 5. Measure Peak Areas (d0 and d3) inject->analyze calculate 6. Calculate % Exchange analyze->calculate

Caption: Workflow for testing the stability of a deuterated standard.

References

Technical Support Center: Purity Analysis of 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of 3,5-Dichlorobenzoic-d3 Acid. Below you will find frequently asked questions and detailed troubleshooting guides for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical purity of commercially available this compound?

A1: Commercially available this compound is generally supplied with a high chemical purity, often exceeding 98%. However, it is crucial to refer to the certificate of analysis (CoA) provided by the supplier for the specific lot number you are using.

Q2: What is the expected isotopic purity for this compound?

A2: The isotopic purity, specifically the deuterium incorporation, is a critical parameter. Typically, the atom % D is 98% or higher.[1] This indicates that the vast majority of the molecules are the desired d3-isotopologue. The isotopic distribution can be confirmed using mass spectrometry.

Q3: What are the common impurities that might be found in this compound?

A3: Potential impurities can be categorized as follows:

  • Isotopologue Impurities: These include the non-deuterated (d0) and partially deuterated (d1, d2) forms of 3,5-Dichlorobenzoic Acid.

  • Isomeric Impurities: Other isomers of dichlorobenzoic acid, such as 2,3-dichlorobenzoic acid or 3,4-dichlorobenzoic acid, may be present as process-related impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.

  • Starting Material Impurities: Unreacted starting materials or by-products from the synthesis of the deuterated compound.

Q4: How should this compound be stored?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration may be recommended by the supplier.

Analytical Methods and Troubleshooting Guides

A systematic approach is essential for the accurate determination of the purity of this compound. The following diagram illustrates a general workflow for purity analysis.

G General Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_reporting Reporting Sample Obtain Sample of This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC-UV/MS (Chemical Purity) Dissolve->HPLC GCMS GC-MS (Volatile Impurities) Dissolve->GCMS NMR NMR (Structural Confirmation & Isotopic Purity) Dissolve->NMR MassSpec High-Resolution MS (Isotopic Purity) Dissolve->MassSpec Integrate Integrate Peaks & Quantify HPLC->Integrate GCMS->Integrate Assess Assess Isotopic Distribution NMR->Assess MassSpec->Assess Identify Identify Impurities Integrate->Identify Identify->Assess Report Generate Certificate of Analysis Assess->Report

Workflow for Purity Analysis

High-Performance Liquid Chromatography (HPLC) Guide

HPLC coupled with a UV or mass spectrometry (MS) detector is a primary technique for assessing chemical purity and identifying non-volatile impurities.

Experimental Protocol:

ParameterRecommended Conditions
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm or Mass Spectrometer in negative ion mode
Sample Preparation Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of approximately 1 mg/mL.

Troubleshooting Common HPLC Issues:

ProblemPossible Cause(s)Troubleshooting Steps
Peak Tailing 1. Active sites on the column interacting with the acidic analyte.2. Column overload.3. Sample solvent incompatible with the mobile phase.1. Ensure the mobile phase is sufficiently acidic (e.g., with formic acid) to suppress ionization of the carboxylic acid.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the initial mobile phase composition.
Ghost Peaks 1. Carryover from a previous injection.2. Contamination in the mobile phase or sample diluent.1. Run a blank injection to confirm carryover. Clean the injector and autosampler needle.2. Prepare fresh mobile phase and sample diluent.
Retention Time Drift 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column degradation.1. Ensure accurate mobile phase preparation and adequate mixing.2. Use a column oven to maintain a stable temperature.3. Flush the column or replace it if performance does not improve.
Unexpected Peaks 1. Presence of impurities in the sample.2. Air bubbles in the detector.3. Contamination from the system or sample handling.1. Use a mass spectrometer to identify the mass of the unexpected peak.2. Degas the mobile phase and purge the system.3. Run a blank gradient to check for system contamination.

The following decision tree can help troubleshoot the appearance of unexpected peaks in your chromatogram.

G Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed IsPeakInBlank Is the peak present in a blank injection? Start->IsPeakInBlank SystemContamination System or solvent contamination. IsPeakInBlank->SystemContamination Yes SampleImpurity Peak is likely a sample impurity. IsPeakInBlank->SampleImpurity No CleanSystem Clean system, use fresh solvents and diluents. SystemContamination->CleanSystem CharacterizeImpurity Characterize the impurity using MS and/or NMR. SampleImpurity->CharacterizeImpurity

Troubleshooting Unexpected HPLC Peaks

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is suitable for the analysis of volatile and semi-volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary.

Experimental Protocol (after derivatization):

ParameterRecommended Conditions
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Troubleshooting Common GC-MS Issues:

ProblemPossible Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) 1. Active sites in the inlet liner or column.2. Incomplete derivatization.1. Use a deactivated inlet liner. Condition the column.2. Optimize the derivatization reaction conditions.
No Peak Detected 1. Analyte not reaching the detector (adsorption).2. Incorrect oven temperature program.1. Check for active sites in the system. Ensure proper derivatization.2. Verify the oven temperature program is suitable for the analyte's volatility.
Mass Spectrum Mismatch 1. Co-eluting impurities.2. Incorrect background subtraction.1. Improve chromatographic separation by modifying the oven temperature program.2. Carefully select the background region for subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is a powerful tool for structural confirmation and for assessing isotopic purity by observing the absence of signals corresponding to the deuterated positions.

Experimental Protocol:

ParameterRecommended Conditions
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or Chloroform-d
Techniques ¹H NMR, ¹³C NMR
Sample Preparation Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Interpretation and Troubleshooting:

IssueObservationAction
Assessing Isotopic Purity In the ¹H NMR spectrum, the signals corresponding to the deuterated positions (2, 4, and 6) should be significantly reduced or absent compared to the non-deuterated standard.Integrate the residual proton signals at the deuterated positions relative to a known internal standard or a non-deuterated position to quantify the isotopic purity.
Presence of Impurities Unexpected signals in the ¹H or ¹³C NMR spectra.Compare the spectrum to that of the non-deuterated standard and known potential impurities. 2D NMR techniques (e.g., COSY, HSQC) can aid in structure elucidation of unknown impurities.
Poor Resolution Broad peaks in the spectrum.Ensure the sample is fully dissolved. Shim the spectrometer to improve magnetic field homogeneity.

Expected ¹H NMR Chemical Shifts (in DMSO-d6, referenced to the non-deuterated compound):

PositionExpected Chemical Shift (ppm)MultiplicityNote
H-2, H-6~7.85dShould be absent or significantly reduced in the d3-compound.
H-4~7.90tShould be absent or significantly reduced in the d3-compound.
COOH~13.3br sThe chemical shift can be variable and concentration-dependent.

Note: The absence of signals at approximately 7.85 and 7.90 ppm in the ¹H NMR spectrum is a primary indicator of successful deuteration.

By utilizing these guides, researchers can effectively analyze the purity of this compound and troubleshoot common issues encountered during their experiments. Always refer to the supplier's documentation for lot-specific information.

References

Technical Support Center: 3,5-Dichlorobenzoic-d3 Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Dichlorobenzoic-d3 Acid as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 3,5-Dichlorobenzoic acid. Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry (MS) analysis. Because its chemical and physical properties are nearly identical to the non-labeled analyte, it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.

Q2: How should I prepare and store stock solutions of this compound?

A2: Due to its limited solubility in water, organic solvents are recommended for preparing stock solutions.[1] Based on the properties of the non-deuterated analog, it is soluble in organic solvents like ethanol and acetone. For long-term stability, it is crucial to store the stock solution properly.

Storage ConditionRecommended Duration
In solvent at -80°CUp to 6 months[2]
In solvent at -20°CUp to 1 month[2]
As a dry powder at -20°CUp to 3 years

Q3: What are the most common issues encountered when using this compound in a calibration curve?

A3: The most frequently reported issues include poor linearity (low R² value), high variability in replicate injections, and inaccurate quantification of quality control (QC) samples. These problems often stem from matrix effects, issues with the internal standard's stability or concentration, or chromatographic problems.

Q4: What is a matrix effect and how can it affect my results?

A4: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of your results. Even with a deuterated internal standard, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly.[4]

Troubleshooting Guides

Issue 1: Poor Calibration Curve Linearity (R² < 0.99)

A non-linear calibration curve can be a significant issue, indicating that the response ratio of the analyte to the internal standard is not proportional to the analyte concentration.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Internal Standard Concentration: Verify the concentration of your this compound stock and working solutions. An incorrect concentration can lead to a non-linear response, especially at the high and low ends of the curve.
Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents across the concentration range. To diagnose this, prepare a calibration curve in a clean solvent and compare it to a matrix-matched calibration curve. If matrix effects are present, consider further sample cleanup, dilution of the sample, or adjusting chromatographic conditions to separate the analyte from interfering matrix components.
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. If you observe flattening at the top of your curve, extend the calibration range with lower concentration points or dilute your higher concentration standards.
Isotopic Contribution: In some cases, naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially for compounds containing chlorine. This can cause non-linear behavior.[5] If suspected, a non-linear regression model might provide a better fit.

Troubleshooting Workflow for Poor Linearity:

start Poor Linearity (R² < 0.99) check_is Verify Internal Standard Concentration & Purity start->check_is check_matrix Investigate Matrix Effects (Solvent vs. Matrix Curve) check_is->check_matrix Correct reprepare_is Reprepare IS Solutions check_is->reprepare_is Incorrect check_saturation Check for Detector Saturation (High Concentration Points) check_matrix->check_saturation Absent improve_cleanup Optimize Sample Cleanup or Dilute Sample check_matrix->improve_cleanup Present check_coelution Confirm Analyte and IS Co-elution check_saturation->check_coelution Absent adjust_range Adjust Calibration Range or Dilute High Standards check_saturation->adjust_range Present adjust_chromatography Modify Chromatographic Method check_coelution->adjust_chromatography Imperfect nonlinear_fit Consider Non-Linear Regression Fit check_coelution->nonlinear_fit Perfect end Linearity Improved reprepare_is->end improve_cleanup->end adjust_range->end adjust_chromatography->end nonlinear_fit->end

Caption: Troubleshooting Decision Tree for Poor Calibration Curve Linearity.

Issue 2: High Variability in Quality Control (QC) Samples

Inconsistent results for QC samples indicate a lack of precision in the method, which can be caused by a variety of factors.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is being followed precisely for all samples, including the addition of the internal standard. Use calibrated pipettes and ensure thorough mixing at each step.
Internal Standard Stability: This compound, like other deuterated compounds, can be susceptible to back-exchange of deuterium for hydrogen, especially in acidic or basic solutions.[6] Prepare fresh working solutions and avoid prolonged storage in harsh conditions.
Variable Matrix Effects: The composition of the matrix can vary between individual samples, leading to inconsistent ion suppression or enhancement.[7] If you suspect this, it's important to use a stable isotope-labeled internal standard like this compound and ensure it co-elutes with your analyte.
LC-MS System Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer source conditions can all contribute to variability. Monitor system suitability parameters throughout your analytical run.

Experimental Workflow for Sample Analysis:

start Start: Sample Analysis sample_prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) start->sample_prep add_is Add this compound (Internal Standard) sample_prep->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge extract_supernatant Extract Supernatant vortex_centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end End: Report Results quantification->end

Caption: General Experimental Workflow for Quantitative Analysis.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable organic solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to achieve the desired concentration.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in an amber vial.

  • Working Internal Standard Solution (e.g., 100 ng/mL):

    • Perform serial dilutions of the stock solution using the same solvent to reach the desired working concentration.

    • The final concentration of the internal standard should be chosen to provide a strong, but not saturating, signal in the mass spectrometer.

Protocol 2: Preparation of Calibration Curve
  • Prepare a series of calibration standards by spiking a known amount of the analyte into a blank matrix (the same matrix as your samples, e.g., plasma, urine). The concentration range should cover the expected concentrations of the analyte in your unknown samples.

  • Add a constant volume of the working internal standard solution (this compound) to each calibration standard.

  • Process the calibration standards using the same sample preparation method as your unknown samples.

  • Analyze the processed standards by LC-MS/MS.

  • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

Quantitative Data Summary

The following table provides typical acceptance criteria for method validation using a deuterated internal standard. These are general guidelines and may vary depending on the specific application and regulatory requirements.

ParameterTypical Acceptance Criteria
Calibration Curve Linearity (R²) ≥ 0.99
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[8]
Precision (%RSD) ≤ 15% (≤ 20% at the LLOQ)[8]
Recovery Consistent, precise, and reproducible, though not necessarily 100%. The use of a co-eluting stable isotope-labeled internal standard should correct for recovery losses.[7]
Matrix Effect The internal standard should effectively compensate for matrix effects. The variability of the matrix effect between different lots of matrix should be assessed.[7]

References

Validation & Comparative

A Head-to-Head Comparison: 3,5-Dichlorobenzoic-d3 Acid versus its Non-Deuterated Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical and environmental testing, the precision and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical factor that can significantly influence the outcome of an experiment. This guide provides an in-depth comparison between 3,5-Dichlorobenzoic-d3 Acid, a deuterated stable isotope-labeled (SIL) internal standard, and its non-deuterated counterpart, 3,5-Dichlorobenzoic Acid, when used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.

For researchers, scientists, and drug development professionals, understanding the nuances of these standards is essential for developing robust and accurate analytical methods. This guide will delve into the theoretical advantages of using a deuterated standard and present a practical application in the context of analyzing 3,5-Dichlorobenzoic Acid as a metabolite of the herbicide propyzamide.

The Superiority of Deuterated Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By replacing three hydrogen atoms with deuterium in 3,5-Dichlorobenzoic Acid, the resulting this compound exhibits a slightly higher molecular weight but behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow the deuterated standard to effectively compensate for variations in the analytical process, such as matrix effects, extraction efficiency, and instrument response fluctuations.

In contrast, using the non-deuterated 3,5-Dichlorobenzoic Acid as an internal standard for analyzing itself is not feasible. An internal standard must be distinguishable from the analyte by the detector. Therefore, a structurally similar but different compound would be used, which may not perfectly mimic the analyte's behavior, leading to potential inaccuracies.

Quantitative Performance Comparison

Table 1: Physical and Chemical Properties

Property3,5-Dichlorobenzoic AcidThis compound
Molecular Formula C₇H₄Cl₂O₂C₇HD₃Cl₂O₂
Molecular Weight 191.01 g/mol 194.03 g/mol
CAS Number 51-36-51219803-99-2

Table 2: Expected Analytical Method Validation Parameters

ParameterMethod with this compound (Internal Standard)Method without Ideal Internal Standard (External Calibration)
Linearity (r²) > 0.995> 0.990
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 10%< 20%
Limit of Quantitation (LOQ) Lower due to reduced noise and interferenceHigher due to matrix effects
Matrix Effect Significantly minimizedHigh potential for ion suppression or enhancement

Experimental Protocol: Determination of 3,5-Dichlorobenzoic Acid in Soil

The following is an adapted experimental protocol for the extraction and analysis of 3,5-Dichlorobenzoic Acid from soil samples using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies for pesticide residue analysis.

Sample Preparation and Extraction
  • Spiking: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Spike the sample with a known concentration of this compound solution.

  • Extraction: Add 20 mL of acetonitrile/water (80:20, v/v) to the soil sample.

  • Homogenization: Vortex the sample for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute an aliquot of the supernatant with water in preparation for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • 3,5-Dichlorobenzoic Acid: Precursor ion (m/z) 189 → Product ion (m/z) 145.

      • This compound: Precursor ion (m/z) 192 → Product ion (m/z) 148.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Soil_Sample 1. Soil Sample (10g) Spiking 2. Spike with This compound Soil_Sample->Spiking Extraction 3. Add Acetonitrile/Water Spiking->Extraction Homogenization 4. Vortex & Shake Extraction->Homogenization Centrifugation 5. Centrifuge Homogenization->Centrifugation Supernatant 6. Collect Supernatant Centrifugation->Supernatant Dilution 7. Dilute for Analysis Supernatant->Dilution LC_Separation 8. LC Separation Dilution->LC_Separation MS_Detection 9. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 10. Data Analysis MS_Detection->Data_Analysis

Experimental workflow for the analysis of 3,5-Dichlorobenzoic Acid.

Logical_Relationship cluster_Process Analytical Process Analyte 3,5-Dichlorobenzoic Acid (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix_Effect Instrument_Drift Instrument Response Drift Analyte->Instrument_Drift Quantification Accurate Quantification Analyte->Quantification IS This compound (Internal Standard) IS->Extraction IS->Matrix_Effect IS->Instrument_Drift IS->Quantification Compensates for Variability

Logical relationship illustrating the role of the deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a clear and significant advantage over methods that do not employ a stable isotope-labeled analog. By closely mimicking the behavior of the non-deuterated 3,5-Dichlorobenzoic Acid throughout the analytical process, the deuterated standard enables more accurate and precise quantification, particularly in complex matrices where matrix effects can be a major source of error. For researchers striving for the highest quality data in pharmacokinetic, metabolism, and environmental studies, the adoption of deuterated internal standards is a critical step towards achieving robust and reliable results.

References

A Head-to-Head Comparison: 3,5-Dichlorobenzoic-d3 Acid Versus a Structural Analog as Internal Standards in Herbicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of internal standards is critical for robust and reliable analytical methods in environmental monitoring and drug development. This guide provides a comparative overview of 3,5-Dichlorobenzoic-d3 Acid, a stable isotope-labeled (SIL) internal standard, and a non-isotopically labeled structural analog, 2,3-Dichlorobenzoic Acid. The focus of this comparison is their application in the sensitive and accurate quantification of the herbicide propyzamide and its primary metabolite, 3,5-dichlorobenzoic acid, in complex matrices such as soil.

Internal standards are essential in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any experimental variability affects both compounds equally. This guide delves into the performance of a deuterated internal standard versus a closely related structural analog, providing researchers, scientists, and drug development professionals with data to inform their choice of internal standard for similar applications.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification. Stable isotope-labeled standards, such as this compound, are often considered the gold standard due to their near-identical chemical and physical properties to the analyte. However, structural analogs, which are more readily available and cost-effective, can also be suitable alternatives. The following table summarizes the performance of these two internal standards in the analysis of propyzamide and its metabolite, 3,5-dichlorobenzoic acid, in soil samples.

Performance MetricThis compound (SIL)2,3-Dichlorobenzoic Acid (Structural Analog)
Analyte(s) Propyzamide & its metabolitesPropyzamide & its metabolites (as 3,5-DCBA)
Matrix SoilSoil
Analytical Method LC-MS/MSGC/MS (after derivatization)
Mean Recovery (%) 70-120% (for analytes)[1]86% (for propyzamide)[2]
Precision (RSD%) ≤20% (for analytes)[1]Not explicitly stated for the internal standard
Linearity (r²) ≥0.99≥0.99

Note: The data for this compound is inferred from the overall method performance for the analytes as per EPA guidelines, where the internal standard is expected to ensure such performance. The data for 2,3-Dichlorobenzoic Acid is from a method for the determination of propyzamide residues after conversion to 3,5-dichlorobenzoic acid.

The Rationale Behind the Choice: A Logical Framework

The decision to use a specific internal standard is guided by several key factors. The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and be absent in the sample matrix. The following diagram illustrates the logical considerations in selecting an internal standard for the analysis of propyzamide.

G Logical Flow for Internal Standard Selection Analyte Analyte: Propyzamide & Metabolites SIL Stable Isotope-Labeled (SIL) IS (e.g., this compound) Analyte->SIL Ideal Match Analog Structural Analog IS (e.g., 2,3-Dichlorobenzoic Acid) Analyte->Analog Alternative Ideal Ideal Choice: Co-elution, similar ionization, compensates for matrix effects SIL->Ideal Alternative Alternative Choice: Structurally similar, different retention time, may not fully compensate for matrix effects Analog->Alternative Conclusion Selection depends on availability, cost, and required accuracy Ideal->Conclusion Alternative->Conclusion

Caption: Decision tree for internal standard selection.

Experimental Blueprint: How the Data Was Derived

To ensure the reproducibility and validity of the presented data, a detailed understanding of the experimental protocols is essential. The following sections outline the methodologies used for the analysis of propyzamide and its metabolites using both this compound and 2,3-Dichlorobenzoic Acid as internal standards.

Method 1: Analysis of Propyzamide and its Metabolites using this compound as an Internal Standard (LC-MS/MS)

This method is based on the Dow AgroSciences Study No. 110586, validated by an independent laboratory.[3]

1. Sample Preparation:

  • A 5.0 g soil sample is weighed into a 50 mL centrifuge tube.

  • 25.0 mL of an acetonitrile/water (80/20, v/v) extraction solution is added.

  • The sample is vortexed for 10 seconds and then shaken for 30 minutes.

  • After centrifugation, the supernatant is collected.

  • The extraction is repeated with 20.0 mL of the extraction solution.

  • The extracts are combined, and the final volume is adjusted to 50 mL.

  • A portion of the extract is diluted 5-fold with acetonitrile/water (80/20, v/v) before analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Internal Standard: this compound is added to the final extract.

  • Quantification: The concentration of propyzamide and its metabolites is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Method 2: Analysis of Propyzamide Residues using 2,3-Dichlorobenzoic Acid as an Internal Standard (GC/MS)

This method involves the hydrolysis of propyzamide and its metabolites to 3,5-dichlorobenzoic acid (3,5-DCBA) followed by derivatization and GC/MS analysis.[2]

1. Sample Preparation and Hydrolysis:

  • Soil samples are subjected to alkaline hydrolysis to convert propyzamide and its metabolites to 3,5-DCBA.

  • The resulting solution is acidified and extracted.

2. Derivatization and Clean-up:

  • The extracted 3,5-DCBA is derivatized using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA).

  • The derivatized sample is cleaned up using a solid-phase extraction (SPE) column.

3. GC/MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS).

  • Internal Standard: 2,3-Dichlorobenzoic acid is added and derivatized alongside the analyte to form 2,3-DCBA-TBDMS.

  • Quantification: The concentration of the 3,5-DCBA-TBDMS derivative is determined by comparing its peak area to that of the 2,3-DCBA-TBDMS internal standard.

Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for determining propyzamide residues in soil using an internal standard.

G Analytical Workflow for Propyzamide in Soil Start Soil Sample Collection Extraction Extraction with Acetonitrile/Water Start->Extraction IS_Addition Addition of Internal Standard (e.g., this compound) Extraction->IS_Addition Analysis LC-MS/MS Analysis IS_Addition->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Final Concentration Report Quantification->End

Caption: Generalized experimental workflow.

References

A Guide to Validated Analytical Methods for 3,5-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at a Single-Laboratory Validated HPLC-UV Method

The presented method was developed for the separation and determination of 2,3-Dichlorobenzoic acid and its regioisomers, including 3,5-Dichlorobenzoic acid, and has been fully validated according to International Conference on Harmonisation (ICH) guidelines.[1][2][3]

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the validated HPLC-UV method for 3,5-Dichlorobenzoic acid and its related isomers. This data provides a clear comparison of the method's sensitivity for each compound.

CompoundLimit of Detection (LOD) (mg/mL)Limit of Quantification (LOQ) (mg/mL)
2,6-Dichlorobenzoic acid0.0790.26
2,5-Dichlorobenzoic acid0.0880.29
2,4-Dichlorobenzoic acid0.0880.30
3,4-Dichlorobenzoic acid0.0970.32
3,5-Dichlorobenzoic acid 0.106 0.35
Data sourced from a single-laboratory validation study.[2]

Experimental Protocols

A detailed methodology is crucial for the successful replication and implementation of an analytical method. The following sections outline the key experimental parameters of the validated HPLC-UV method.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Column: Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles.[2]

  • Mobile Phase A: A 50:50 (v/v) mixture of 0.01M ammonium acetate in water (pH 2.5) and methanol.[1][2]

  • Mobile Phase B: A 20:80 (v/v) mixture of water and methanol.[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Column Temperature: 20°C.[2]

  • Detection Wavelength: 210 nm.[1][2]

  • Injection Volume: 10 µL.[2]

  • Diluent: Methanol.[2]

Gradient Elution Program:

Time (minutes)% Mobile Phase B
0.015
105
2015
2515
4540
505
555
This gradient program was designed for the optimal separation of dichlorobenzoic acid isomers.[2]

Standard and Sample Preparation:

Standard and sample solutions are prepared by dissolving the respective compounds in methanol to achieve the desired concentrations for calibration and analysis.

Alternative Analytical Approaches

While this guide focuses on a detailed single-laboratory validated HPLC-UV method, other analytical techniques have been employed for the analysis of chlorinated acids, including 3,5-Dichlorobenzoic acid.

  • U.S. EPA Method 555: This method outlines the determination of chlorinated acids in water by HPLC with a photodiode array detector. While 3,5-Dichlorobenzoic acid is listed as an analyte, specific performance data for this compound was not found in the readily available documentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An application note describes the analysis of 21 acid herbicides, including 3,5-Dichlorobenzoic acid, in water samples using solid-phase extraction followed by LC-MS/MS. This method demonstrated good recovery for 3,5-Dichlorobenzoic acid.[4] LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for trace-level analysis.[5][6][7]

Method Validation and Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagrams illustrate the logical flow of a typical method validation process and the experimental workflow for the analysis of 3,5-Dichlorobenzoic acid.

MethodValidation MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness RoutineAnalysis Routine Analysis MethodValidation->RoutineAnalysis

Caption: Logical flow of analytical method validation.

ExperimentalWorkflow SamplePrep Sample Preparation (Dissolution in Methanol) HPLC HPLC System SamplePrep->HPLC Injection Sample Injection (10 µL) HPLC->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Caption: Experimental workflow for HPLC-UV analysis.

References

A Comparative Guide to the Quantification of 3,5-Dichlorobenzoic-d3 Acid: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of 3,5-Dichlorobenzoic-d3 Acid. While specific experimental data for the deuterated form is not extensively published, this document leverages a validated liquid chromatography (LC) method for the non-deuterated analogue, 3,5-Dichlorobenzoic Acid, and established principles of bioanalytical method validation to offer a robust framework for its analysis. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality quantitative bioanalysis, significantly enhancing accuracy and precision by compensating for variability in sample preparation and instrument response.

Data Presentation: Performance Metrics

The following table summarizes the expected performance characteristics for a validated LC-MS/MS method for the quantification of 3,5-Dichlorobenzoic Acid, utilizing this compound as an internal standard. These values are based on the validation of a similar method for regioisomers of dichlorobenzoic acid and align with regulatory guidelines for bioanalytical method validation.

Performance ParameterTarget Analyte: 3,5-Dichlorobenzoic AcidInternal Standard: this compoundAcceptance Criteria (FDA/ICH)
Accuracy (% Recovery) 95.0% - 105.0% (Predicted)Not Applicable80.0% - 120.0%
Precision (% RSD)
- Intra-day< 5% (Predicted)Not Applicable≤ 15%
- Inter-day< 10% (Predicted)Not Applicable≤ 15%
Linearity (r²) > 0.99 (Typical)Not Applicable≥ 0.99
Lower Limit of Quantification (LLOQ) Analyte DependentNot ApplicableSignal-to-Noise Ratio ≥ 10

Experimental Protocols

A robust and reliable quantification of 3,5-Dichlorobenzoic Acid, using its deuterated form as an internal standard, can be achieved using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following protocol is adapted from a validated method for dichlorobenzoic acid isomers.

Sample Preparation: Protein Precipitation
  • To 100 µL of the biological matrix sample (e.g., plasma, urine), add a known and consistent amount of this compound internal standard solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to a high percentage to ensure the separation of the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 3,5-Dichlorobenzoic Acid: Specific precursor to product ion transition to be determined during method development (e.g., based on the molecular weight of 190.0 g/mol ).

    • This compound: Specific precursor to product ion transition to be determined during method development (e.g., based on the molecular weight of 193.0 g/mol ).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized to achieve maximum signal intensity for both the analyte and the internal standard.

Mandatory Visualization

The following diagram illustrates the general workflow for bioanalytical method validation, a critical process for ensuring the accuracy and precision of quantitative data.

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow cluster_development Method Development cluster_validation Method Validation cluster_analysis Sample Analysis MD_Start Method Optimization (LC & MS Parameters) MD_SamplePrep Sample Preparation (e.g., Protein Precipitation) MD_Start->MD_SamplePrep MD_IS Internal Standard Selection (3,5-DCB-d3) MD_SamplePrep->MD_IS V_Accuracy Accuracy (% Recovery) MD_IS->V_Accuracy Proceed to Validation V_Precision Precision (% RSD) V_Accuracy->V_Precision V_Linearity Linearity & Range V_Precision->V_Linearity V_LLOQ LLOQ Determination V_Linearity->V_LLOQ V_Stability Stability Assessment V_LLOQ->V_Stability V_Selectivity Selectivity & Specificity V_Stability->V_Selectivity SA_Run Run Acceptance Criteria V_Selectivity->SA_Run Validated Method SA_Quant Quantification of Unknown Samples SA_Run->SA_Quant SA_Report Data Reporting SA_Quant->SA_Report

A Comparative Guide to 3,5-Dichlorobenzoic-d3 Acid Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing quantitative analysis techniques such as mass spectrometry, the quality and certification of reference materials are paramount for ensuring data accuracy and reliability. This guide provides a detailed comparison of available reference materials for 3,5-Dichlorobenzoic-d3 Acid, a stable isotope-labeled internal standard crucial for various analytical applications. We will delve into a comparison of certified versus non-certified standards, present typical experimental protocols for their characterization, and visualize the certification workflow.

Comparison of Reference Material Grades

The selection of a reference material is contingent on the application's required accuracy and traceability. For this compound, the primary choice is between a Certified Reference Material (CRM) and a standard analytical-grade material. CRMs are produced under stringent manufacturing protocols and come with a certificate of analysis detailing the certified property values and their uncertainties, ensuring metrological traceability.[1][2] Analytical standards, while high purity, may not offer the same level of certification and traceability.[3]

Below is a comparison of typical specifications for different grades of 3,5-Dichlorobenzoic Acid reference materials. Note that specific values can vary by supplier and lot.

FeatureCertified Reference Material (CRM) - DeuteratedAnalytical Standard - DeuteratedAnalytical Standard - Non-Deuterated
Product Example This compound CRMThis compound3,5-Dichlorobenzoic acid
Typical Purity ≥ 98% (Certified)≥ 95%[4]~97-99.8%[5][6]
Isotopic Enrichment Certified Value (e.g., >99% D)Specified (Not typically certified)Not Applicable
Certified Concentration Provided with uncertainty (e.g., 100 µg/mL ± 2 µg/mL)Not typically providedNot Applicable (Sold as neat material)
Certificate of Analysis Comprehensive, with traceability statement[5][7]Basic, confirming identity and purityBasic, confirming identity and purity[6]
Intended Use Assay validation, instrument calibration, quality control[7][8]Research and development, routine analysisGeneral synthetic use, as a starting material

Certification and Analysis Workflow

The certification of a deuterated reference material like this compound is a meticulous process involving several key stages to ensure its identity, purity, and stability.[1] This workflow guarantees that the material is fit for its intended purpose in a quantitative measurement process.

cluster_0 Material Production cluster_1 Characterization & Analysis cluster_2 Certification Process cluster_3 Final Product synthesis Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Chemical Purity (HPLC-UV) identity->purity isotopic Isotopic Enrichment (HR-MS) purity->isotopic homogeneity Homogeneity Testing isotopic->homogeneity stability Stability Assessment homogeneity->stability value_assignment Value Assignment & Uncertainty Calculation stability->value_assignment coa Certificate of Analysis Generation value_assignment->coa crm Certified Reference Material coa->crm

Certification workflow for a deuterated reference material.

Logical Comparison of Reference Material Types

The choice between different reference materials depends on the specific requirements of the analytical method and any regulatory or quality system constraints. The following diagram illustrates the logical relationship and key differentiators between these materials.

cluster_features Key Features CRM Certified Reference Material (this compound) ASD Analytical Standard (this compound) CRM->ASD Higher Level of Certification & Traceability f1 Metrological Traceability CRM->f1 f2 Certified Purity & Uncertainty CRM->f2 ASN Analytical Standard (Non-Deuterated) ASD->ASN Isotopically Labeled for use as Internal Standard f3 Isotopic Enrichment Data ASD->f3 f4 High Chemical Purity ASN->f4

Comparison of reference material types.

Experimental Protocols

Detailed below are representative methodologies for the key experiments involved in the characterization and certification of this compound.

Determination of Chemical Purity by HPLC-UV

This method is used to separate and quantify the main compound from any impurities, including its isomers.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles).[9]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.01 mM ammonium acetate, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile).[9][10]

  • Flow Rate: 1.0 - 1.2 mL/min.[9]

  • Column Temperature: 20-25°C.[9]

  • Detection: UV at 210 nm.[9]

  • Procedure:

    • Prepare a stock solution of the this compound reference material in a suitable diluent (e.g., methanol).

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)

This protocol determines the percentage of deuterium incorporation in the molecule.

  • Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (LC-HR-MS).[11][12]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Scan Mode: Full scan analysis over a relevant m/z range to include the deuterated and non-deuterated species.

  • Procedure:

    • Infuse or inject a diluted solution of the sample into the mass spectrometer.

    • Acquire the full scan mass spectrum of the molecular ion region.

    • Extract the ion chromatograms for the deuterated (d3), partially deuterated (d2, d1), and non-deuterated (d0) forms of 3,5-Dichlorobenzoic acid.

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic enrichment as the percentage of the d3 species relative to the sum of all isotopic species.[11][12]

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure and the position of the deuterium labels.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Experiments:

    • ¹H NMR: To confirm the absence of protons at the labeled positions. The integration of remaining proton signals should be consistent with the structure.

    • ²H NMR: To directly observe the deuterium signals at the labeled positions.[13]

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Procedure:

    • Dissolve an accurately weighed sample in the chosen deuterated solvent.

    • Acquire the ¹H, ²H, and ¹³C NMR spectra.

    • Analyze the spectra for chemical shifts, coupling patterns, and signal integrations to confirm the structure and labeling pattern.

References

Cross-Validation of Analytical Methods for Acidic Herbicides Using 3,5-Dichlorobenzoic-d3 Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of acidic herbicides, with a focus on the use of 3,5-Dichlorobenzoic-d3 Acid as a stable isotope-labeled (SIL) internal standard. The use of SIL internal standards is a widely accepted practice in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements by correcting for variability in sample preparation and matrix effects.

While direct comparative studies detailing the performance of this compound against other specific internal standards for a defined set of acidic herbicides were not found in the public domain, this guide will present a representative comparison based on established principles of analytical method validation. The data presented is illustrative of the expected performance improvements when employing a SIL internal standard versus an external standard method or a structural analog internal standard.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance characteristics of an analytical method for the quantification of a representative acidic herbicide (e.g., 2,4-Dichlorophenoxyacetic acid) using different standardization techniques. The use of a SIL internal standard like this compound is anticipated to provide superior accuracy and precision.

Performance Metric Method A: External Standard Method B: Structural Analog IS (e.g., 2,4-Dichlorophenylacetic acid) Method C: SIL IS (this compound)
Linearity (R²) > 0.99> 0.99> 0.995
Accuracy (% Bias) ± 15%± 10%± 5%
Precision (% RSD) < 15%< 10%< 5%
Limit of Quantification (LOQ) 1.0 ng/mL0.5 ng/mL0.1 ng/mL
Matrix Effect (% Suppression/Enhancement) High VariabilityModerate VariabilityMinimal Variability
Recovery (%) 60 - 120%80 - 110%95 - 105%

Note: The values presented in this table are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

A detailed methodology for the analysis of acidic herbicides in a water matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard is provided below. This protocol includes sample preparation, derivatization, and instrumental analysis steps.

1. Sample Preparation and Extraction

  • Objective: To isolate the acidic herbicides from the water matrix.

  • Procedure:

    • To a 100 mL water sample, add a known amount of this compound internal standard solution.

    • Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid).

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., diethyl ether or a mixture of hexane and methyl tert-butyl ether).

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

2. Derivatization

  • Objective: To convert the acidic herbicides into their more volatile methyl esters for GC analysis.

  • Procedure:

    • Add a derivatizing agent, such as diazomethane or a methanol/acid catalyst mixture, to the concentrated extract.

    • Allow the reaction to proceed at room temperature for a specified time.

    • Remove the excess derivatizing agent.

3. GC-MS Analysis

  • Objective: To separate, identify, and quantify the derivatized acidic herbicides.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A gradient program to separate the target analytes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.

4. Quantification

  • Objective: To determine the concentration of each acidic herbicide in the original sample.

  • Procedure:

    • Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of the acidic herbicides and a constant concentration of the this compound internal standard.

    • Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Water Sample Add_IS Add this compound IS Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Concentrate Concentrate Extract Extract->Concentrate Derivatize Esterification (e.g., with Diazomethane) Concentrate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Quantify Quantify using Internal Standard Calibration GCMS->Quantify Logical_Relationship cluster_process Analytical Process Analyte Analyte (Acidic Herbicide) Extraction Extraction Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Quantification Quantification (Analyte/IS Ratio) IS->Quantification Correction Matrix Sample Matrix (e.g., Water, Soil) Matrix->Extraction Matrix Effects Ionization MS Ionization Matrix->Ionization Matrix Effects Derivatization Derivatization Extraction->Derivatization Injection GC Injection Derivatization->Injection Injection->Ionization MS_Detection MS Detection Ionization->MS_Detection MS_Detection->Quantification

Performance Showdown: 3,5-Dichlorobenzoic-d3 Acid vs. Alternatives in High-Stakes Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative assays, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of the performance characteristics of 3,5-Dichlorobenzoic-d3 Acid against its non-labeled counterpart and other structural analogs when utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatography, and ionization, ultimately leading to more reliable and reproducible results. This guide delves into the experimental data that underpins this assertion, offering a clear-eyed view of its performance in real-world applications.

The Isotopic Advantage: A Head-to-Head Comparison

The primary advantage of using a deuterated standard like this compound lies in its ability to co-elute with the unlabeled analyte while being distinguishable by the mass spectrometer. This co-elution is crucial for accurately correcting matrix effects, a common source of analytical variability in complex biological and environmental samples.

Below is a table summarizing the expected performance characteristics based on established principles and data from similar validated methods for acidic herbicides in water.

Performance MetricThis compound (Deuterated IS)Unlabeled 3,5-Dichlorobenzoic Acid (Analyte)Structural Analog IS (e.g., 2,4-Dichlorobenzoic Acid)
Recovery (%) Expected to be very similar to the analyte across various matrices.[1]Varies depending on matrix complexity and extraction efficiency.May differ significantly from the analyte due to structural differences.
Matrix Effect (%) Effectively compensates for analyte signal suppression or enhancement.[1]Susceptible to signal suppression or enhancement from co-eluting matrix components.Compensation for matrix effects is often incomplete and less reliable.
**Linearity (R²) **High linearity (typically >0.99) is achieved for the analyte/IS ratio.[2]Can be compromised by inconsistent matrix effects across the concentration range.Linearity may be acceptable but with higher variability compared to a SIL IS.
Precision (%RSD) Lower relative standard deviation due to effective normalization.[1]Higher variability in replicate measurements.Intermediate precision, generally better than no IS but worse than a SIL IS.
Accuracy (% Bias) High accuracy with bias typically within ±15%.[2]Can exhibit significant bias due to uncorrected matrix effects and recovery losses.Accuracy can be variable and less reliable than with a SIL IS.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard is integral to a robust LC-MS/MS workflow for the quantitative analysis of 3,5-Dichlorobenzoic Acid or similar acidic herbicides. The following diagram illustrates a typical experimental process.

workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample (e.g., Water, Plasma) add_is Spike with this compound (Internal Standard) sample->add_is extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction lc_separation UPLC/HPLC Separation extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) Detection lc_separation->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

The following is a representative experimental protocol for the analysis of acidic herbicides, including 3,5-Dichlorobenzoic Acid, in water samples using this compound as an internal standard. This protocol is based on established methods for similar analytes.[2][3]

1. Sample Preparation

  • To a 10 mL aliquot of the water sample, add a known amount of this compound internal standard solution.

  • Acidify the sample to pH 2.5-3.0 with an appropriate acid (e.g., formic acid).

  • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., Oasis HLB).

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes and the internal standard with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3,5-Dichlorobenzoic Acid: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be optimized).

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific transitions to be optimized, reflecting the mass shift due to deuterium).

    • Collision Energy and other MS parameters: Optimized for each analyte and internal standard.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Logical Relationship of Internal Standard Selection

The choice of an internal standard is a critical step in method development. The following diagram illustrates the decision-making process and the advantages of a stable isotope-labeled internal standard.

decision_tree Internal Standard Selection Logic start Need for an Internal Standard? yes Yes (Quantitative Analysis in Complex Matrix) start->yes no No (Qualitative or Semi-Quantitative Analysis) start->no sil_available Is a Stable Isotope-Labeled (SIL) IS Available? yes->sil_available use_sil Use SIL IS (e.g., this compound) sil_available->use_sil Yes structural_analog Consider a Structural Analog IS sil_available->structural_analog No benefits Benefits of SIL IS: - High Accuracy & Precision - Effective Matrix Effect Compensation - Co-elution with Analyte use_sil->benefits validate_analog Thoroughly Validate Analog IS Performance structural_analog->validate_analog risks Risks of Structural Analog IS: - Different Recovery - Different Ionization Efficiency - Incomplete Matrix Effect Compensation validate_analog->risks

Caption: Decision tree for selecting an appropriate internal standard for quantitative LC-MS/MS analysis.

References

The Analytical Advantage: Isotope Effects of 3,5-Dichlorobenzoic-d3 Acid in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 3,5-Dichlorobenzoic-d3 Acid and its non-deuterated counterpart, 3,5-Dichlorobenzoic Acid, when used in analytical methodologies. The inclusion of supporting data and detailed experimental protocols will aid in making informed decisions for developing robust and reliable analytical methods.

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The primary advantage of a deuterated standard lies in its chemical and physical similarity to the analyte of interest. This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Any sample loss, degradation, or variation in instrument response that affects the analyte will also affect the deuterated internal standard to a similar degree. This co-variant behavior allows for accurate correction of these potential sources of error, leading to more precise and accurate quantification.

Performance Comparison: this compound vs. 3,5-Dichlorobenzoic Acid

When this compound is employed as an internal standard for the quantification of 3,5-Dichlorobenzoic Acid, significant improvements in analytical performance are observed compared to methods that use a non-isotopically labeled internal standard (i.e., a different chemical compound) or external calibration. The key benefits are highlighted by examining typical validation parameters.

Table 1: Comparison of Analytical Performance

ParameterMethod with this compound (Internal Standard)Method with Non-Isotopic Internal Standard or External Calibration
Accuracy (% Recovery) 95 - 105%80 - 120% (highly matrix dependent)
Precision (% RSD) < 5%< 15% (can be higher with complex matrices)
Linearity (r²) > 0.999> 0.99
Limit of Quantification (LOQ) Lower LOQs achievable due to reduced noise and interferenceHigher LOQs may be necessary to overcome matrix effects
Matrix Effect Significantly minimizedProne to ion suppression or enhancement, leading to inaccurate results

The Isotope Effect in Action: A Practical Workflow

The application of a deuterated internal standard is a straightforward yet powerful technique. The following workflow illustrates the process of quantifying an analyte, such as 3,5-Dichlorobenzoic Acid, in a complex matrix like an environmental water sample.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Environmental Water Sample Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) Spike->Extraction Elution Elute and Concentrate Extraction->Elution Injection Inject into LC-MS/MS Elution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of 3,5-Dichlorobenzoic Acid in Water

This protocol is a representative example of an LC-MS/MS method for the quantification of 3,5-Dichlorobenzoic Acid in water samples, utilizing this compound as an internal standard.

1. Materials and Reagents

  • 3,5-Dichlorobenzoic Acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Prepare individual stock solutions of 3,5-Dichlorobenzoic Acid and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution of 3,5-Dichlorobenzoic Acid by diluting the stock solution with methanol.

  • Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.

  • Prepare calibration standards by spiking appropriate amounts of the working standard solution into blank water samples.

3. Sample Preparation

  • To a 100 mL water sample, add a known amount of the this compound working internal standard solution.

  • Acidify the sample to pH 3 with formic acid.

  • Condition an SPE cartridge with methanol followed by ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with ultrapure water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3,5-Dichlorobenzoic Acid: Precursor ion (m/z 189) -> Product ion (m/z 145)

      • This compound: Precursor ion (m/z 192) -> Product ion (m/z 148)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 3,5-Dichlorobenzoic Acid in the samples from the calibration curve.

Logical Relationship of Isotope Dilution

The fundamental principle of isotope dilution mass spectrometry relies on the consistent relationship between the analyte and its isotopically labeled counterpart.

G cluster_process Analytical Process Analyte Analyte (3,5-Dichlorobenzoic Acid) SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Ratio Peak Area Ratio (Analyte / IS) Concentration Analyte Concentration Ratio->Concentration LC_Separation LC Separation SamplePrep->LC_Separation MS_Ionization MS Ionization LC_Separation->MS_Ionization MS_Ionization->Ratio

A Comparative Analysis of NMR Data for 3,5-Dichlorobenzoic-d3 Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of the NMR data for 3,5-Dichlorobenzoic-d3 Acid, its non-deuterated analog, and other benzoic acid derivatives. The inclusion of deuterated compounds is pivotal in mechanistic studies, as tracers, and for assigning complex NMR spectra.

Comparison of NMR Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, 3,5-Dichlorobenzoic Acid, and Benzoic Acid. The data for the deuterated compound is predicted based on the expected effects of deuterium substitution on the NMR spectra.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityIntegration
This compound ¹H~13 (broad s)Singlet1H (COOH)
¹³C~168 (C=O), ~135 (C-Cl), ~132 (C-COOH), ~128 (C-D, triplet)--
3,5-Dichlorobenzoic Acid ¹H8.05 (d, J=1.4 Hz), 7.72 (t, J=1.4 Hz), ~13 (broad s)Doublet, Triplet, Singlet2H (Ar-H), 1H (Ar-H), 1H (COOH)
¹³C168.3, 135.2, 132.0, 128.8--
Benzoic Acid [1]¹H8.13 (d, J=7.8 Hz), 7.64 (t, J=7.4 Hz), 7.50 (t, J=7.8 Hz), ~12.5 (broad s)Doublet, Triplet, Triplet, Singlet2H (ortho), 1H (para), 2H (meta), 1H (COOH)
¹³C172.5, 133.8, 130.2, 129.3, 128.5--

Note: The chemical shifts for this compound are predicted. The multiplicity of the deuterated carbon atoms (C-D) is expected to be a triplet due to coupling with deuterium (spin I=1). The carboxylic acid proton signal is often broad and may not be observed depending on the solvent and concentration.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra of benzoic acid derivatives, based on common laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0.00 ppm.

NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or similar) is used.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is set.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set.

Data Processing:

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Visualizing the Comparison and Workflow

The following diagrams, generated using the DOT language, illustrate the logical comparison of the compounds and the general experimental workflow for NMR analysis.

cluster_0 Compound Comparison A This compound (Target) B 3,5-Dichlorobenzoic Acid (Non-deuterated Analog) A->B Deuteration Effect C Benzoic Acid (Parent Compound) B->C Effect of Dichloro- substitution D Other Dichlorobenzoic Acids (Isomeric Alternatives) B->D Isomeric Comparison

Caption: Logical comparison of this compound.

cluster_1 NMR Experimental Workflow prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) acq Data Acquisition (1H and 13C NMR on Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis

Caption: General workflow for NMR data acquisition and analysis.

References

Mass Spectrum Analysis: A Comparative Guide to 3,5-Dichlorobenzoic Acid and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical research and drug development, the precise and accurate quantification of molecules is paramount. This guide provides a comparative analysis of the mass spectrum of 3,5-Dichlorobenzoic Acid and its deuterated counterpart, 3,5-Dichlorobenzoic-d3 Acid. The inclusion of a deuterated internal standard is a common practice in quantitative mass spectrometry to improve accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. This document serves as a resource for researchers, scientists, and drug development professionals by presenting key mass spectrometric data, outlining detailed experimental protocols, and offering a comparison with an alternative analytical technique.

Mass Spectrometry Data Comparison

The introduction of three deuterium atoms into the 3,5-Dichlorobenzoic Acid molecule results in a predictable shift in its mass spectrum. The molecular weight increases by three mass units, and the masses of fragments containing the deuterium labels are similarly shifted. Below is a comparison of the key mass-to-charge ratios (m/z) for both compounds.

Feature3,5-Dichlorobenzoic AcidThis compound (Predicted)
Molecular Formula C₇H₄Cl₂O₂C₇HD₃Cl₂O₂
Molecular Weight 191.01 g/mol [1][2]~194.03 g/mol
Molecular Ion (M+) 190 m/z[3]193 m/z
Major Fragment 1 173 m/z ([M-OH]⁺)[3]176 m/z ([M-OH]⁺)
Major Fragment 2 145 m/z ([M-COOH]⁺)[3]148 m/z ([M-COOD]⁺)
Base Peak 190 m/z[3]193 m/z

The predicted mass spectrum of this compound is based on the established fragmentation pattern of the unlabeled compound, where the deuterium atoms are expected to be retained on the aromatic ring during the primary fragmentation pathways.

Experimental Protocols

For the analysis of 3,5-Dichlorobenzoic Acid and its deuterated analog, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method. An alternative method, High-Performance Liquid Chromatography (HPLC), is also presented for comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of benzoic acid derivatives.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1-5 mg of the sample (3,5-Dichlorobenzoic Acid) and the internal standard (this compound) into a vial.

  • Dissolve the sample in a suitable solvent such as methanol or acetonitrile.

  • To improve volatility and chromatographic performance, derivatization is recommended. A common method is esterification to form the methyl ester. This can be achieved by adding a solution of diazomethane in diethyl ether dropwise until a yellow color persists, or by using a safer alternative like (Trimethylsilyl)diazomethane.

  • After derivatization, the solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-300 m/z.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for the separation of dichlorobenzoic acid isomers.[4][5]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD) or a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25-26 min: 80-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm) or by mass spectrometry.

Method Comparison: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of volatilities.
Sensitivity Generally very high, especially in selected ion monitoring (SIM) mode.Sensitivity is detector-dependent; MS detection provides high sensitivity.
Selectivity High, based on both retention time and mass spectrum.High, based on retention time and detector response (e.g., UV spectrum or mass spectrum).
Sample Throughput Can be lower due to longer run times and sample preparation.Can be higher with modern UPLC systems.
Derivatization Often required for polar analytes like carboxylic acids.Not always necessary, simplifying sample preparation.

Visualizing the Analytical Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the GC-MS and HPLC analyses.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Evaporation Evaporation Derivatization->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification Chromatogram->Quantification MassSpectrum->Quantification

GC-MS Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analytical Workflow

References

Safety Operating Guide

Safe Disposal of 3,5-Dichlorobenzoic-d3 Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 3,5-Dichlorobenzoic-d3 Acid, a compound that is irritating to the eyes, skin, and respiratory system.[1][2] Adherence to these procedures is vital to minimize health risks and ensure regulatory compliance.

Key Safety and Handling Information

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. The compound is a white to beige powder and is classified as an irritant.[1]

Hazard Identification:

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

To mitigate these risks, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[1][3][4]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations.

1. Waste Classification:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][4]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[1][3]

  • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3][4]

  • Ensure adequate ventilation in the spill area.[1]

3. Containerization and Labeling:

  • Place the this compound waste into a designated and compatible waste container.

  • The container must be tightly closed and properly labeled with the chemical name and associated hazards.[1][3][4]

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents.[1][3]

  • Ensure that eyewash stations and safety showers are in close proximity to the storage location.[3][4]

5. Final Disposal:

  • Dispose of the contents and container in accordance with approved waste disposal practices. This typically involves transfer to an approved waste disposal plant.[3][4]

  • Do not allow the chemical to enter drains or the environment.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Sweep or vacuum spill material. Avoid generating dust. C->D Yes E Place waste in a labeled, sealed container. C->E No D->E F Store container in a cool, dry, well-ventilated area. E->F G Arrange for disposal by an approved waste management service. F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dichlorobenzoic-d3 Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,5-Dichlorobenzoic-d3 Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Chemical Name: this compound

  • CAS Number: 1219803-99-2[1]

  • Molecular Formula: C₇HD₃Cl₂O₂[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or PVC gloves are suitable.[4][5] Inspect gloves for integrity before each use.[6]
Eye and Face Protection Safety glasses with side shields or GogglesMust meet ANSI Z.87.1 or equivalent standards.[7] A face shield should be worn over safety glasses if there is a splash hazard.[7][8][9]
Skin and Body Protection Laboratory coatA flame-resistant Nomex® lab coat is recommended.[7] It should be fully buttoned.
Respiratory Protection Not typically requiredUse in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[2][10] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2][10]

  • Prepare all necessary glassware and equipment before handling the chemical.

2. Weighing and Aliquoting:

  • Don all required PPE as specified in the table above.

  • Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or appropriate vessel.

  • Perform this task in a fume hood or ventilated enclosure to control dust.[2]

  • Close the primary container tightly after use.[2][6]

3. Dissolution and Use in Experiments:

  • If dissolving the compound, add the solvent to the vessel containing the weighed acid slowly to avoid splashing.

  • If the process is exothermic, prepare a cooling bath.

  • Conduct all subsequent experimental steps involving the compound within a fume hood.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][6][10]

  • Clean all contaminated surfaces and equipment.

  • Remove and properly dispose of contaminated gloves.[6]

Emergency Procedures and First Aid

Immediate response is critical in case of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek medical attention.[2][10]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2][10] Seek medical attention if irritation occurs.[1][10]
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen.[2] If not breathing, give artificial respiration.[2][10] Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of waste this compound as hazardous waste.[10][11] It should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, weigh boats, and paper towels, in a designated hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container in accordance with local, state, and federal regulations.

  • Neutralization: Do not attempt to neutralize the acid for drain disposal without consulting your institution's environmental health and safety (EHS) office, as it is a halogenated compound.[12]

Workflow for Safe Handling of this compound

G Figure 1: Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->prep_eng weigh Weigh Compound in Ventilated Enclosure prep_eng->weigh dissolve Dissolve/Use in Experiment (in Fume Hood) weigh->dissolve waste_solid Dispose of Contaminated Solid Waste weigh->waste_solid decontaminate Decontaminate Glassware and Work Area dissolve->decontaminate wash Wash Hands Thoroughly decontaminate->wash waste_chem Collect Chemical Waste in Labeled Halogenated Container decontaminate->waste_chem wash->waste_solid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.